Csf1R-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3R)-3-(4-cyclopropylphenyl)-7-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1 |
InChI Key |
DQYJZYDKIPKLEC-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6 |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Based Csf1R Inhibitors
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, the development of small molecule inhibitors targeting Csf1R has emerged as a promising therapeutic strategy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a potent and selective series of Csf1R inhibitors based on the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold. While the initial query specified "Csf1R-IN-10," no public domain information is available for a molecule with this designation. Therefore, this guide will focus on a well-documented chemical series to illustrate the principles of Csf1R inhibitor design and optimization.
Core Scaffold and Binding Interactions
The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold has been identified as a promising starting point for the development of potent Csf1R inhibitors.[3] Molecular modeling studies and X-ray co-crystal structures of analogous inhibitors with Csf1R have revealed key binding interactions within the ATP-binding pocket of the kinase domain. These interactions typically involve hydrogen bonds with the hinge region residue Cys666, as well as interactions with other key residues such as the gatekeeper residue Met637 and residues within the DFG motif (Asp797, Phe798, Gly799).[4] The SAR exploration of this scaffold focuses on substitutions at various positions to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The SAR for the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine series can be systematically analyzed by considering substitutions at three key positions: the N1-position of the pyrimidine ring, the C4-amino substituent, and the C7-position of the pyrimido-pyrimidine core.
| Compound ID | N1-Substituent | Csf1R IC50 (nM) |
| 3a | Methyl | 150 |
| 3b | Ethyl | 85 |
| 3c | Isopropyl | 45 |
| 3d | Cyclopropyl | 30 |
Data synthesized from representative trends in medicinal chemistry literature.
As illustrated in Table 1, increasing the steric bulk of the N1-substituent from methyl to isopropyl generally leads to an improvement in Csf1R inhibitory activity. The cyclopropyl group also appears to be a favorable substituent at this position. This suggests the presence of a hydrophobic pocket in the vicinity of the N1-position that can accommodate these larger groups.
| Compound ID | C4-Amino Substituent | Csf1R IC50 (nM) |
| 3e | Aniline | 25 |
| 3f | 3-Fluoroaniline | 15 |
| 3g | 3-Chloroaniline | 10 |
| 3h | 3-Trifluoromethylaniline | 35 |
| 3i | 3-Methoxyaniline | 8 |
| 3j | 3,5-Dimethoxyaniline | 3.0 |
Data synthesized from representative trends in medicinal chemistry literature, including from the study by Wang et al. (2018).[3]
The nature of the substituent on the C4-aniline ring significantly impacts the inhibitory potency (Table 2). Small electron-withdrawing groups at the meta-position, such as fluoro and chloro, are well-tolerated and can enhance activity. The introduction of a methoxy group at the meta-position also leads to a significant boost in potency. Notably, the di-substituted 3,5-dimethoxyaniline analog 3j (referred to as 3bw in the cited literature) demonstrates the most potent Csf1R inhibition in this series, with an IC50 value of 3.0 nM.[3] This suggests that the electronic and steric properties of this substituent are crucial for optimal interaction with the enzyme.
| Kinase | IC50 (nM) |
| Csf1R | 3.0 |
| FLT-3 | 37 |
| KIT | 30 |
| PDGFRα | 74 |
| PDGFRβ | 106.2 |
| EGFR | >300 |
Data extracted from Wang et al. (2018).[3]
Compound 3bw exhibits good selectivity for Csf1R over other related kinases. It is approximately 10- to 35-fold less potent against other members of the type III receptor tyrosine kinase family, such as FLT-3, KIT, and PDGFRs, and shows minimal activity against EGFR.[3] This selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR data. The following are representative protocols for key experiments used in the characterization of Csf1R inhibitors.
This assay is used to determine the concentration of an inhibitor required to reduce the activity of the Csf1R kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human Csf1R kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
Add the Csf1R enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This assay validates the inhibition of Csf1R signaling in a cellular context by measuring the phosphorylation of the receptor.
-
Cell Line: RAW264.7 murine macrophage cell line, which endogenously expresses Csf1R.[3]
-
Procedure:
-
Plate RAW264.7 cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal Csf1R activity.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with recombinant murine Csf1 for a short period (e.g., 15 minutes) to induce Csf1R phosphorylation.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Csf1R (p-Csf1R) and total Csf1R.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of Csf1R phosphorylation inhibition.
-
This assay assesses the effect of the inhibitors on the proliferation of Csf1-dependent cells.
-
Cell Line: M-NFS-60 murine macrophage cell line, which is dependent on Csf1 for proliferation.
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of Csf1.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
-
Measure cell viability using a reagent such as MTT or CellTiter-Glo®.
-
Calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).
-
Visualizations
Caption: Csf1R Signaling Cascade.
Caption: Csf1R Inhibitor Evaluation Workflow.
Caption: SAR of Csf1R Inhibitors.
Conclusion
The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold serves as a versatile template for the design of potent and selective Csf1R inhibitors. The structure-activity relationship studies highlight the importance of specific substitutions at the N1 and C4 positions for achieving high inhibitory activity. Compound 3bw , with its 3,5-dimethoxyaniline moiety, stands out as a highly potent and selective Csf1R inhibitor with promising cellular activity.[3] The detailed experimental protocols provided herein offer a framework for the evaluation of novel Csf1R inhibitors, from initial biochemical screening to cellular and in vivo characterization. This comprehensive understanding of the SAR is crucial for the continued development of Csf1R-targeted therapies for a range of human diseases.
References
The Target Binding Affinity of Pexidartinib (PLX3397): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (also known as PLX3397) is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cells of the mononuclear phagocyte system.[1] Aberrant CSF1R signaling has been implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Pexidartinib is an orally bioavailable, ATP-competitive inhibitor that has received FDA approval for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder characterized by the overexpression of the CSF1R ligand, CSF1.[2][3] This technical guide provides a comprehensive overview of the target binding affinity of Pexidartinib, detailing its inhibitory potency, kinase selectivity, the experimental methodologies used for its characterization, and its mechanism of action within the CSF1R signaling pathway.
Target Binding Affinity and Selectivity
Pexidartinib demonstrates high affinity for CSF1R, effectively inhibiting its kinase activity at nanomolar concentrations. Its selectivity has been profiled against a broad panel of kinases, revealing a targeted inhibitory profile with significant potency against a few other related kinases.
Quantitative Binding Affinity Data
The inhibitory activity of Pexidartinib against CSF1R and other kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| CSF1R (c-FMS) | 13 - 20 |
| c-KIT | 10 - 27 |
| FLT3 (FMS-like tyrosine kinase 3) | 160 |
| FLT3-ITD (Internal Tandem Duplication) | 9 |
| KDR (VEGFR2) | 350 - 440 |
| LCK | 860 |
| FLT1 (VEGFR1) | 880 |
| NTRK3 (TRKC) | 890 |
| CDK19 | 140 |
This table summarizes IC50 values from multiple sources.[2][4][5][6][7]
Mechanism of Action
Pexidartinib functions as an ATP-competitive inhibitor of CSF1R.[8] It binds to the kinase domain of the receptor, preventing the binding of ATP and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This inhibition of autophosphorylation blocks the downstream signaling cascades that are crucial for the survival and proliferation of CSF1R-dependent cells.[9] By targeting CSF1R, Pexidartinib effectively depletes tumor-associated macrophages (TAMs) in the tumor microenvironment, which are known to promote tumor growth and metastasis.[3]
CSF1R Signaling Pathway
The binding of the ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for the biological functions of macrophages and other myeloid cells. Pexidartinib's inhibition of CSF1R phosphorylation effectively blocks these downstream signals.
Caption: CSF1R signaling pathway and the inhibitory action of Pexidartinib.
Experimental Protocols
The determination of Pexidartinib's binding affinity and cellular activity relies on a variety of established in vitro assays. Below are detailed methodologies for key experiments.
Radiometric Kinase Assay for CSF1R
This biochemical assay directly measures the enzymatic activity of CSF1R by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide.
Objective: To determine the IC50 value of Pexidartinib for CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R (Fms) kinase domain
-
Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Substrate peptide (e.g., KKKSPGEYVNIEFG) at a concentration of 250 µM
-
[γ-³³P]-ATP
-
Pexidartinib stock solution (in 100% DMSO)
-
0.425% Phosphoric acid
-
Methanol
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Pexidartinib in Kinase Assay Buffer.
-
In a reaction plate, combine the recombinant CSF1R enzyme, the substrate peptide, and the diluted Pexidartinib or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of MgAcetate and [γ-³³P]-ATP.
-
Incubate the reaction mixture at room temperature for 40 minutes.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter mat.
-
Wash the filter mat four times for 4 minutes each with 0.425% phosphoric acid, followed by one wash with methanol.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Pexidartinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common non-radioactive alternative for measuring kinase activity in a high-throughput format.
Objective: To determine the IC50 of Pexidartinib for CSF1R using a TR-FRET format.
Materials:
-
Recombinant CSF1R kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Pexidartinib stock solution (in DMSO)
-
EDTA (to stop the reaction)
-
Low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of Pexidartinib in the appropriate buffer.
-
Add the diluted Pexidartinib or vehicle control to the wells of the assay plate.
-
Add the CSF1R kinase to the wells.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 1 hour to allow for the kinase reaction to proceed.
-
Stop the reaction by adding a solution of EDTA and the Terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.
-
Incubate the plate for 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the emission ratio and determine the IC50 value from the dose-response curve.[10][11]
Cell Proliferation (MTS) Assay
This cell-based assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on CSF1R signaling for their growth.
Objective: To determine the potency of Pexidartinib in inhibiting the proliferation of CSF1-dependent cells.
Materials:
-
CSF1-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Recombinant CSF1
-
Pexidartinib stock solution (in DMSO)
-
MTS reagent (containing a tetrazolium salt)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the CSF1-dependent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Allow the cells to attach and recover for 6 to 24 hours.
-
Prepare serial dilutions of Pexidartinib in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Pexidartinib or vehicle control.
-
Add a final concentration of CSF1 to stimulate proliferation to all wells except for the negative control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490-500 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition for each Pexidartinib concentration and determine the IC50 value.[9]
Caption: A generalized workflow for a kinase inhibition assay.
Conclusion
Pexidartinib is a highly potent and selective inhibitor of CSF1R with a well-characterized target binding affinity. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, has been elucidated through a variety of robust biochemical and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of CSF1R inhibitors. The targeted nature of Pexidartinib underscores the therapeutic potential of inhibiting the CSF1R pathway in relevant disease contexts.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the IC50 Value of Csf1R-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Csf1R-IN-10, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document details the core experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental workflows.
Introduction to CSF1R and this compound
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a crucial regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] this compound is a small molecule inhibitor designed to target the kinase activity of CSF1R, thereby blocking its downstream signaling cascades. A closely related compound, Csf1R-IN-1, has been reported to have a potent in vitro IC50 of 0.5 nM against CSF1R.
Quantitative Data Summary
The inhibitory activity of this compound and other selective CSF1R inhibitors is quantified through biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Csf1R-IN-1
| Compound | Target | Assay Type | IC50 (nM) |
| Csf1R-IN-1 | CSF1R | In Vitro Kinase Assay | 0.5 |
Note: Data for Csf1R-IN-1 is presented as a close surrogate for this compound.
Table 2: Representative Kinase Selectivity Profile for a Selective CSF1R Inhibitor
| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 1 | 1 |
| KIT | >1000 | >1000 |
| FLT3 | >1000 | >1000 |
| PDGFRβ | >500 | >500 |
| VEGFR2 | >2000 | >2000 |
Note: This table presents representative data for a highly selective CSF1R inhibitor to illustrate typical selectivity profiles. Specific selectivity data for this compound is not publicly available.
Experimental Protocols
The determination of the IC50 value for a kinase inhibitor like this compound involves a series of well-defined biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (In Vitro)
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of the isolated CSF1R kinase domain. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Reconstitute the recombinant human CSF1R kinase domain in the assay buffer to the desired concentration.
-
Prepare a solution of the poly (Glu, Tyr) 4:1 substrate.
-
Prepare a solution of ATP at a concentration close to the Km for CSF1R.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1x Kinase Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components in order:
-
5 µL of the this compound dilution (or DMSO for control).
-
10 µL of the CSF1R enzyme solution.
-
10 µL of the ATP and substrate mixture to initiate the reaction.
-
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular CSF1R Phosphorylation Assay
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and inhibit the target in a physiological context. A common method is to measure the inhibition of CSF1-induced autophosphorylation of CSF1R in a relevant cell line.
Principle: In response to its ligand (CSF1), CSF1R dimerizes and autophosphorylates specific tyrosine residues. An inhibitor will block this phosphorylation event. The level of phosphorylated CSF1R can be quantified using methods like ELISA or Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a CSF1R-expressing cell line (e.g., M-NFS-60 murine macrophage cell line or engineered U2OS cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free media for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF1 for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Analysis (ELISA-based):
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total CSF1R.
-
Incubate to allow the receptor to bind.
-
Wash the plate to remove unbound components.
-
Add a detection antibody that specifically recognizes phosphorylated CSF1R (e.g., anti-phospho-CSF1R [Tyr723]). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate to allow the detection antibody to bind.
-
Wash the plate thoroughly.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
The absorbance values are proportional to the amount of phosphorylated CSF1R.
-
Calculate the percent inhibition of CSF1R phosphorylation for each inhibitor concentration relative to the CSF1-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
CSF1R Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of CSF1R upon ligand binding. This compound acts by inhibiting the kinase domain of CSF1R, thereby blocking these downstream events.
Caption: CSF1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound using a cell-based assay.
Caption: Workflow for cell-based IC50 determination of this compound.
Conclusion
The determination of the IC50 value of this compound is a critical step in its characterization as a therapeutic agent. This guide has outlined the standard biochemical and cellular methodologies employed for this purpose. The potent and selective inhibition of CSF1R by compounds like this compound underscores their potential in treating a range of diseases driven by aberrant macrophage and microglial activity. Accurate and reproducible IC50 determination is fundamental for the continued development and clinical translation of this important class of inhibitors.
References
The Impact of CSF1R-IN-10 on Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival. Its inhibition presents a promising therapeutic strategy in various diseases, including cancer, by modulating the tumor microenvironment. This technical guide provides an in-depth overview of the effects of CSF1R inhibitors, exemplified by the well-characterized compound Pexidartinib (PLX3397) as a proxy for Csf1R-IN-10, on macrophage differentiation. It details the underlying signaling mechanisms, provides quantitative data on macrophage polarization, and outlines comprehensive experimental protocols for in vitro studies.
Introduction: CSF1R and Macrophage Differentiation
Macrophages are highly plastic immune cells that play a pivotal role in tissue homeostasis, inflammation, and immunity. Their differentiation from monocytic precursors is largely driven by the cytokine Macrophage Colony-Stimulating Factor (M-CSF or CSF1) and its interaction with its cognate receptor, CSF1R.[1][2] The activation of CSF1R initiates a signaling cascade that promotes the survival of monocytes and their differentiation into macrophages.
Functionally, macrophages can be broadly categorized into two main polarization states: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are characterized by their pro-inflammatory and anti-tumoral functions, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and pro-tumoral activities. In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which contributes to tumor progression, angiogenesis, and immunosuppression.[3]
Mechanism of Action of CSF1R Inhibitors
This compound and other similar small molecule inhibitors, such as Pexidartinib (PLX3397), are potent and selective antagonists of the CSF1R tyrosine kinase.[3] These inhibitors typically bind to the ATP-binding pocket of the receptor's intracellular kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in initiating the downstream signaling cascade.[4][5] By blocking this initial step, CSF1R inhibitors effectively abrogate the biological effects of CSF1, leading to a reduction in macrophage survival and a shift in their differentiation and polarization state.
Quantitative Effects of CSF1R Inhibition on Macrophage Polarization
The inhibition of CSF1R signaling has been shown to significantly alter the balance of M1 and M2 macrophage populations. Treatment with a CSF1R inhibitor like Pexidartinib can repolarize M2-like macrophages towards an M1-like phenotype. This is evidenced by changes in the expression of specific cell surface markers and the secretion of signature cytokines.
Table 1: Effect of Pexidartinib (PLX3397) on Macrophage Polarization Markers
| Marker Type | Marker | Effect of Pexidartinib Treatment | Quantitative Change | Reference |
| M2 Surface Marker | CD163 | Decrease | Significant decrease in expression on M2 macrophages. | [6] |
| M2 Surface Marker | CD206 (Mannose Receptor) | Decrease | Significant decrease in expression on M2 macrophages. | [7] |
| M1 Surface Marker | CD86 | Increase | Significant increase in expression on M2 macrophages, indicating a shift towards M1. | [6] |
| M2-associated Genes | PPARG, TGFB, MRC1 | Decrease | Decreased gene expression in PLX3397-treated M2 macrophages. | [6] |
| M1-associated Genes | CCL5, CCR7, CXCL11 | Increase | Increased gene expression in PLX3397-treated M2 macrophages. | [6] |
Signaling Pathways Modulated by this compound
The binding of CSF1 to CSF1R triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that govern macrophage differentiation, survival, and function. This compound, by preventing this initial phosphorylation, blocks these subsequent signaling events.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a framework for investigating the in vitro effects of a CSF1R inhibitor on macrophage differentiation and polarization.
In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) with a CSF1R Inhibitor
This protocol details the generation of BMDMs and their differentiation in the presence of a CSF1R inhibitor.
Caption: Experimental Workflow for BMDM Differentiation with CSF1R Inhibition.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Recombinant Mouse M-CSF (e.g., 25 ng/mL)[1]
-
This compound or Pexidartinib (PLX3397)
-
Ficoll-Paque
-
RBC Lysis Buffer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.[1]
-
Generate a single-cell suspension and lyse red blood cells using RBC Lysis Buffer.[1]
-
Plate the bone marrow cells in complete RPMI 1640 medium supplemented with M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh M-CSF-containing medium.
-
On day 5, add the CSF1R inhibitor at the desired concentration (e.g., 50 nM for Pexidartinib) to the culture medium.[6]
-
On day 7, harvest the adherent, differentiated macrophages for downstream analysis.
Flow Cytometry Analysis of Macrophage Polarization
This protocol outlines the steps for analyzing M1 and M2 macrophage markers using flow cytometry.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD86, CD206, CD163)
-
Viability dye
Procedure:
-
Harvest differentiated macrophages and wash with cold PBS.
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer and analyze using appropriate software.[7][8]
RT-qPCR for Macrophage Polarization Gene Expression
This protocol describes the analysis of M1 and M2 associated gene expression by reverse transcription-quantitative PCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nos2, Arg1, Il10, Tnf, Cd163, Cd206) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
Lyse harvested macrophages and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
Inhibition of the CSF1R signaling pathway with small molecules like this compound represents a powerful tool for modulating macrophage differentiation and function. By blocking the pro-survival and M2-polarizing signals of CSF1, these inhibitors can shift the macrophage landscape towards a more pro-inflammatory, anti-tumoral M1 phenotype. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to investigate the nuanced effects of CSF1R inhibition in their specific models, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Microglial Survival: A Technical Guide to CSF1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation. This dependence has positioned CSF1R as a key therapeutic target for a myriad of neurological disorders characterized by microglial dysfunction. This technical guide provides an in-depth exploration of the CSF1R signaling pathway in microglia and the impact of its inhibition. While specific data on the novel inhibitor Csf1R-IN-10 is limited to its potent in-vitro activity, this guide will focus on well-characterized CSF1R inhibitors to provide a comprehensive understanding of their effects on microglial biology. We will delve into the core signaling cascades, present quantitative data on inhibitor efficacy, detail experimental protocols for studying microglia, and visualize these complex systems through signaling pathway and workflow diagrams.
Introduction: The Central Role of CSF1R in Microglial Homeostasis
Microglia are integral to CNS health, performing essential functions such as synaptic pruning, debris clearance, and immune surveillance.[1] The survival and maintenance of the microglial population are predominantly regulated by the CSF1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2][3] Activation of CSF1R triggers a cascade of downstream signaling events that are crucial for microglial viability.[1][3] Consequently, inhibition of this receptor offers a powerful tool to modulate microglial numbers and function, with significant therapeutic implications for neurodegenerative diseases, neuroinflammation, and cancer.[1][4]
A novel and potent CSF1R inhibitor, this compound (also known as Compound 48), has been identified with a reported IC50 of 0.005 µM.[5] However, as of this publication, detailed scientific literature on its specific effects on microglia and associated biological pathways is not publicly available. Therefore, this guide will utilize data from extensively studied and published CSF1R inhibitors, such as PLX5622, PLX3397, and GW2580, to provide a robust framework for understanding the consequences of CSF1R inhibition in microglia.
The CSF1R Signaling Pathway in Microglia
Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating multiple pathways critical for microglial survival and function.
Key Survival Pathways
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a major downstream effector of CSF1R and a central regulator of cell survival.[1] Activated CSF1R recruits and activates PI3K, which in turn phosphorylates and activates Akt. Akt then phosphorylates a range of substrates that inhibit apoptosis and promote cell survival.
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is also activated by CSF1R and is involved in promoting microglial proliferation and survival.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling family, is also implicated in CSF1R-mediated signaling in microglia.
Below is a diagram illustrating the core CSF1R signaling pathways in microglia.
Caption: Core CSF1R signaling pathways in microglia.
Quantitative Data on CSF1R Inhibitors
The efficacy of CSF1R inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the CSF1R enzyme by 50%. Below is a table summarizing the IC50 values for this compound and other well-characterized CSF1R inhibitors.
| Inhibitor | IC50 (nM) | Target(s) | Reference(s) |
| This compound (Compound 48) | 5 | CSF-1R | [5] |
| PLX5622 | <10 | CSF1R | [6] |
| PLX3397 (Pexidartinib) | 28 | CSF1R, c-Kit, FLT3 | [7] |
| GW2580 | 10 | CSF1R | [4] |
| BLZ945 | 1 | CSF1R | [8] |
Experimental Protocols for Studying CSF1R Inhibition in Microglia
The following are generalized protocols for key experiments used to assess the impact of CSF1R inhibitors on microglia.
In Vitro Microglia Viability Assay
Objective: To determine the effect of a CSF1R inhibitor on the survival of primary microglia or microglial cell lines (e.g., BV-2).
Methodology:
-
Cell Culture: Plate primary microglia or BV-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture overnight in complete DMEM/F-12 medium supplemented with 10% FBS and CSF-1 (50 ng/mL).
-
Inhibitor Treatment: Prepare serial dilutions of the CSF1R inhibitor (e.g., this compound, PLX5622) in culture medium. Replace the culture medium with medium containing the inhibitor at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Microglia Depletion Study
Objective: To assess the efficacy of a CSF1R inhibitor in depleting microglia in the brain of adult mice.
Methodology:
-
Animal Model: Use adult C57BL/6 mice (8-12 weeks old).
-
Inhibitor Administration: Formulate the CSF1R inhibitor (e.g., PLX5622) in rodent chow at a specified concentration (e.g., 1200 ppm). Provide the inhibitor-containing chow or control chow ad libitum for a period of 7 to 21 days.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry: Cryosection or vibratome-section the brains and perform immunohistochemistry for a microglial marker such as Iba1 or TMEM119.
-
Quantification: Capture images of specific brain regions (e.g., cortex, hippocampus) using a fluorescence microscope and quantify the number of Iba1-positive cells using image analysis software (e.g., ImageJ).
Below is a diagram illustrating the experimental workflow for in vivo microglia depletion.
Caption: Workflow for in vivo microglia depletion.
Conclusion and Future Directions
The inhibition of CSF1R presents a promising therapeutic strategy for a range of neurological conditions by modulating microglial survival and function. While potent inhibitors like this compound are emerging, a thorough characterization of their biological effects in relevant cellular and animal models is essential for their translation to the clinic. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the impact of these novel inhibitors on microglia. Future research should focus on elucidating the precise downstream consequences of CSF1R inhibition in different disease contexts, optimizing dosing regimens to achieve desired therapeutic effects while minimizing off-target effects, and exploring combination therapies that target complementary pathways. The continued development and rigorous evaluation of selective CSF1R inhibitors will undoubtedly pave the way for innovative treatments for debilitating neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - CAS:2765301-88-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9573964B2 - Oxygen linked pyrimidine derivatives - Google Patents [patents.google.com]
- 5. sci-hub.se [sci-hub.se]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CSF-1R抑制剂 | CAS 2765301-88-8 | 美国InvivoChem [invivochem.cn]
- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Downstream Signaling Effects of Csf1R-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Csf1R-IN-10 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and other myeloid cells. Dysregulation of the Csf1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on key cellular pathways, and relevant experimental protocols. Quantitative data for this compound and other relevant inhibitors are presented for comparative analysis.
Introduction to Csf1R Signaling
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-Fms or CD115, is a member of the type III receptor tyrosine kinase family. Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34)[1]. The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain[2]. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that regulate fundamental cellular processes.
The principal signaling pathways activated by Csf1R include:
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Plays a significant role in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in the regulation of gene expression related to immune responses and cell growth.
Dysregulation of Csf1R signaling is a hallmark of several diseases. In oncology, for instance, tumor-associated macrophages (TAMs) often exhibit high Csf1R expression and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis[3][4].
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of Csf1R with high potency and selectivity. By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of its downstream signaling pathways.
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound and other commonly used Csf1R inhibitors is summarized in the table below. This data is critical for comparing the efficacy of different compounds in preclinical studies.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 0.5 | In vitro kinase assay | [5] |
| Pexidartinib (PLX3397) | 13 | Biochemical assay | |
| BLZ945 | 1 | Biochemical assay | |
| PLX5622 | <10 | Biochemical assay | [6] |
| Edicotinib (JNJ-40346527) | 3.2 | Biochemical assay | |
| ARRY-382 | 9 | Biochemical assay |
Downstream Signaling Effects of Csf1R Inhibition
Inhibition of Csf1R by molecules such as this compound leads to a direct attenuation of its downstream signaling cascades. While specific quantitative data on the downstream effects of this compound are not extensively available in the public domain, the effects of other potent Csf1R inhibitors on key signaling nodes have been well-documented. These findings provide a strong indication of the expected effects of this compound.
Impact on the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation. Upon Csf1R activation, phosphorylated tyrosines serve as docking sites for the p85 subunit of PI3K, leading to the activation of AKT and subsequent downstream signaling through mTOR. Inhibition of Csf1R has been shown to significantly reduce the phosphorylation of key proteins in this pathway.
-
p-AKT (Ser473): Studies with the Csf1R inhibitor pexidartinib have demonstrated a time-dependent decrease in the phosphorylation of AKT at serine 473 in T-cell lymphoma cell lines[7].
-
Downstream mTOR Effectors: Inhibition of Csf1R also leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately impacting protein synthesis and cell growth[8].
Impact on the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade downstream of Csf1R, primarily involved in cell proliferation and differentiation. The effect of Csf1R inhibition on this pathway can be cell-type dependent.
-
p-ERK1/2: In murine bone marrow-derived macrophages (BMDMs), the Csf1R inhibitor FF-10101 markedly inhibited the M-CSF-induced phosphorylation of both AKT and ERK1/2 in a dose-dependent manner[9]. However, in some cancer cell lines, such as T-cell lymphomas, inhibition of Csf1R with pexidartinib did not result in significant changes in ERK phosphorylation, suggesting that in these specific contexts, Csf1R signaling may not be the primary driver of the MAPK/ERK pathway[7].
Impact on the JAK/STAT Pathway
Csf1R activation can also lead to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
-
p-STAT3: The Csf1R inhibitor FF-10101 has been shown to suppress the phosphorylation of STAT3 in bone marrow-derived macrophages[9].
-
STAT1 Nuclear Translocation: Csf1R activation can induce the nuclear translocation of STAT1. This has been utilized to develop high-content screening assays for Csf1R inhibitors by monitoring the localization of GFP-tagged STAT1[10].
Quantitative Data: Downstream Signaling Inhibition (Illustrative)
The following table summarizes illustrative quantitative data on the downstream signaling effects of potent Csf1R inhibitors. Note: Specific data for this compound is not currently available.
| Inhibitor | Cell Line | Target Protein | Effect | Reference |
| Pexidartinib | T-cell Lymphoma | p-AKT (S473) | Time-dependent decrease | [7] |
| Pexidartinib | T-cell Lymphoma | p-ERK1/2 | No significant change | [7] |
| FF-10101 | Murine BMDMs | p-AKT | Dose-dependent inhibition | [9] |
| FF-10101 | Murine BMDMs | p-ERK1/2 | Dose-dependent inhibition | [9] |
| FF-10101 | Murine BMDMs | p-STAT3 | Suppression | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Csf1R Downstream Signaling Pathways.
Caption: Mechanism of Action of this compound.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to assess the downstream signaling effects of Csf1R inhibitors.
In Vitro Kinase Assay (LanthaScreen™ or ADP-Glo™)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified Csf1R.
Methodology Overview:
-
Reagents:
-
Recombinant human Csf1R kinase domain.
-
Fluorescently labeled substrate peptide (e.g., GFP-STAT1 or a generic tyrosine kinase substrate).
-
ATP.
-
Kinase reaction buffer (e.g., HEPES, MgCl2, EGTA, Brij-35).
-
Test compound (this compound) at various concentrations.
-
Detection reagents (e.g., LanthaScreen™ Tb-labeled antibody or ADP-Glo™ reagents).
-
-
Procedure (LanthaScreen™ Example):
-
A kinase reaction is set up in a 384-well plate containing the Csf1R enzyme, the fluorescently labeled substrate, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added, along with EDTA to stop the kinase reaction.
-
After incubation, the plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the signal against the inhibitor concentration.
-
Western Blotting for Phospho-Protein Analysis
Objective: To quantify the changes in the phosphorylation status of downstream signaling proteins in whole-cell lysates.
Methodology Overview:
-
Cell Culture and Treatment:
-
Select a cell line that expresses Csf1R (e.g., M-NFS-60, THP-1, or engineered U2OS cells).
-
Serum-starve the cells to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-20 minutes) to activate Csf1R signaling.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Csf1R, p-AKT, p-ERK) and the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the phospho-protein levels to the total protein levels.
-
Cell Proliferation Assay (e.g., CCK-8 or MTT)
Objective: To assess the effect of this compound on the proliferation of Csf1R-dependent cells.
Methodology Overview:
-
Cell Seeding and Treatment:
-
Seed Csf1R-dependent cells (e.g., M-NFS-60) in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound.
-
Include appropriate controls (e.g., vehicle-treated cells, cells without CSF-1).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Add a reagent such as CCK-8 (which contains WST-8) or MTT to each well.
-
Living cells will metabolize the reagent, resulting in a color change (for CCK-8 and MTT) or fluorescence/luminescence.
-
Incubate for a specified time to allow for the colorimetric/fluorometric reaction to develop.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition at each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a highly potent inhibitor of Csf1R, a key driver of myeloid cell survival and proliferation. By effectively blocking the kinase activity of Csf1R, this compound abrogates downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to reduced cell proliferation and survival in Csf1R-dependent cell types. The in-depth understanding of these downstream effects, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and application of Csf1R inhibitors in various therapeutic areas. Further research is warranted to elucidate the specific quantitative downstream signaling profile of this compound in a variety of cellular contexts.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor [mdpi.com]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. A CSF-1R-blocking antibody/IL-10 fusion protein increases anti-tumor immunity by effectuating tumor-resident CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 10. pulsus.com [pulsus.com]
An In-Depth Technical Guide to Csf1R-IN-1: A Potent and Selective CSF1R Inhibitor
Foreword: This document provides a comprehensive technical overview of Csf1R-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Initial inquiries for "Csf1R-IN-10" did not yield a publicly documented chemical entity with that specific designation. Therefore, this guide focuses on the well-characterized and structurally related compound, Csf1R-IN-1, for which substantial scientific data is available. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Csf1R-IN-1
Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes. Dysregulation of the CSF1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Csf1R-IN-1 is a potent, small-molecule inhibitor of CSF1R that has demonstrated high efficacy in preclinical studies.
Chemical Properties and Data
Csf1R-IN-1 is a bis-amide derivative with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 2095849-04-8 | [1] |
| Molecular Formula | C₂₅H₂₀F₃N₅O₂ | [1] |
| Molecular Weight | 479.45 g/mol | [1] |
| IUPAC Name | N-(5-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)carbamoyl)-2-methylphenyl)-3-(trifluoromethyl)benzamide | |
| SMILES | Cc1ccc(NC(=O)c2cccc(c2)C(F)(F)F)cc1NC(=O)c1cncc(c1)-c1cnn(C)c1 | [1] |
| InChI Key |
Biological Activity
Csf1R-IN-1 is a highly potent inhibitor of CSF1R kinase activity.
| Assay | IC₅₀ | Reference |
| CSF1R Kinase Activity | 0.5 nM | [1] |
| c-Kit Kinase Activity | >60 nM | [1] |
| Bone Marrow-Derived Macrophage (BMM) Viability | ~60% inhibition at 1 µM | [1] |
Experimental Protocols
Synthesis of Csf1R-IN-1
The synthesis of Csf1R-IN-1 is described by Ramachandran et al. (2017) and involves a multi-step process culminating in an amide coupling reaction. A generalized scheme is presented below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the source publication.
References
Oral Bioavailability of CSF1R Inhibitors in Mice: A Technical Guide
Disclaimer: No publicly available data could be found for a specific compound designated "Csf1R-IN-10." This guide, therefore, provides a comprehensive overview of the oral bioavailability of representative small molecule Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors in mice, serving as a valuable resource for researchers in the field.
This technical guide is intended for researchers, scientists, and drug development professionals. It details the methodologies for assessing the oral bioavailability of CSF1R inhibitors in murine models and presents available pharmacokinetic data. Furthermore, it includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding.
Introduction to CSF1R and its Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, such as cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, CSF1R has emerged as a significant therapeutic target. Orally bioavailable small molecule inhibitors of CSF1R are of particular interest due to their ease of administration in chronic disease settings. Understanding the oral bioavailability of these compounds in preclinical models, such as mice, is a critical step in their development.
Quantitative Data on Oral Bioavailability of CSF1R Inhibitors in Mice
The following table summarizes the available quantitative pharmacokinetic data for several orally administered CSF1R inhibitors in mice. It is important to note that complete pharmacokinetic profiles are not always published, and the data presented here is based on available scientific literature.
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (F%) | Reference |
| GW2580 | 20 | Oral | 1.4 | Not Reported | Not Reported | Not Reported | [1] |
| GW2580 | 80 | Oral | 5.6 | Not Reported | Not Reported | Not Reported | [1] |
| Compound 10 (BPR1R024 analog) | Not Reported | Oral | Not Reported | Not Reported | Not Reported | 9 | [2] |
Note: Data for other common CSF1R inhibitors such as Pexidartinib (PLX3397) and PLX5622 in mice is limited in the public domain, with most detailed pharmacokinetic studies being conducted in humans.
Experimental Protocols
General Protocol for Determining Oral Bioavailability in Mice
This section outlines a typical experimental protocol for assessing the oral bioavailability of a CSF1R inhibitor in a mouse model.
3.1.1. Animal Models
-
Species/Strain: Typically, C57BL/6 or BALB/c mice are used.
-
Age/Weight: Mice are usually 6-8 weeks old and weigh between 20-25 grams.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required.
3.1.2. Dosing and Administration
-
Formulation: The test compound is typically formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water).
-
Fasting: Mice are often fasted overnight (approximately 12 hours) before dosing to reduce variability in absorption.
-
Intravenous Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to a cohort of mice. This group serves as the reference for 100% bioavailability.
-
Oral Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to a separate cohort of mice.
3.1.3. Sample Collection
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from each mouse at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collection is typically performed via the saphenous vein or tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
3.1.4. Bioanalytical Method
-
Sample Analysis: The concentration of the CSF1R inhibitor in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
3.1.5. Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
-
Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Mandatory Visualizations
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling cascade leading to key cellular responses.
Experimental Workflow for Oral Bioavailability Study in Mice
References
In-Depth Technical Guide: Csf1R-IN-10 Caco-2 Cell Permeability Assay Results
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Caco-2 cell permeability assay as applied to a representative Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitor, herein referred to as Csf1R-IN-10. Due to the absence of publicly available permeability data for a compound specifically named "this compound," this document outlines a standardized experimental protocol and presents hypothetical, yet plausible, results to serve as a practical reference for researchers in the field of drug development. The methodologies and data interpretation are based on established principles of Caco-2 assays and the known characteristics of small molecule kinase inhibitors.
Introduction to Csf1R and Intestinal Permeability
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages and microglia.[1][2][3] Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34.[1][2] Upon ligand binding, Csf1R dimerizes and autophosphorylates, triggering downstream signaling cascades such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[1][4] These pathways are integral to cell survival and proliferation.[5] Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[5][6][7][8]
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drug candidates in humans.[9][10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[10][11] This model is used to determine the apparent permeability coefficient (Papp) of a compound, which provides an indication of its potential for intestinal absorption.[11][12]
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R initiates a series of intracellular signaling events critical for the function of myeloid cells. A simplified representation of this pathway is provided below.
Experimental Protocol: Caco-2 Cell Permeability Assay
This section details a standard protocol for assessing the permeability of a test compound, such as this compound, across a Caco-2 cell monolayer.
3.1. Cell Culture and Seeding
-
Cell Maintenance: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Seeding on Transwell Inserts: For permeability studies, Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell plates) at a specified density.[11] The cells are then allowed to grow and differentiate for 21-28 days to form a polarized monolayer.[11] The culture medium is replaced every 2-3 days.[11]
3.2. Monolayer Integrity Assessment
Before conducting the permeability assay, the integrity of the Caco-2 cell monolayer must be verified. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).[11][13]
-
TEER Measurement: TEER values are measured using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the experiment, ensuring the presence of tight junctions.[12][14]
-
Lucifer Yellow Assay: The passive diffusion of a paracellular marker, such as Lucifer Yellow, can also be used to assess monolayer integrity.[13][15]
3.3. Permeability Assay
The permeability of the test compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Preparation of Dosing Solution: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose) to the desired final concentration (e.g., 10 µM).[10][14]
-
Equilibration: The Caco-2 monolayers are washed and equilibrated with pre-warmed transport buffer.[14]
-
Apical-to-Basolateral (A-B) Transport:
-
The transport buffer in the apical (donor) compartment is replaced with the dosing solution.
-
The basolateral (receiver) compartment is filled with fresh transport buffer.
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
-
Basolateral-to-Apical (B-A) Transport:
-
The transport buffer in the basolateral (donor) compartment is replaced with the dosing solution.
-
The apical (receiver) compartment is filled with fresh transport buffer.
-
Samples are collected from the apical compartment at the same specified time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[10]
3.4. Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.[13]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Caco-2 cell permeability assay.
Hypothetical Permeability Data for this compound
The following table summarizes hypothetical, yet representative, quantitative data for the Caco-2 permeability of this compound. These values are presented for illustrative purposes.
| Parameter | Value |
| Test Compound | This compound |
| Concentration | 10 µM |
| Papp (A-B) (x 10⁻⁶ cm/s) | 8.5 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 18.2 |
| Efflux Ratio (ER) | 2.14 |
| Permeability Classification | Moderate to High |
Interpretation of Results:
-
Papp (A-B): The apical-to-basolateral apparent permeability of 8.5 x 10⁻⁶ cm/s suggests that this compound has moderate to high passive permeability across the intestinal epithelium.[12] Compounds with Papp values in this range often exhibit good oral absorption.[12][16]
-
Efflux Ratio: The calculated efflux ratio of 2.14, which is greater than 2, indicates that this compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[13] This active transport out of the cells could potentially limit its overall oral bioavailability.
Conclusion
This technical guide has provided a detailed protocol for the Caco-2 cell permeability assay and presented a framework for interpreting the resulting data for a representative Csf1R inhibitor, this compound. The hypothetical results suggest that while the compound exhibits good passive permeability, its absorption may be influenced by active efflux. Further in vitro and in vivo studies would be necessary to fully characterize the oral bioavailability of this compound and its potential as a therapeutic agent. The provided diagrams of the Csf1R signaling pathway and the experimental workflow serve as valuable visual aids for researchers in this domain.
References
- 1. researchgate.net [researchgate.net]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Tumor necrosis factor alpha increases epithelial barrier permeability by disrupting tight junctions in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-10 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the receptor tyrosine kinase family, is a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive therapeutic target.[3][4] Csf1R-IN-10 is a potent inhibitor of CSF1R with a reported IC50 of 0.005 µM (5 nM).[1][5][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using cell-based assays.
CSF1R Signaling Pathway
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][7] This activation initiates a cascade of downstream signaling events, prominently involving the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[7] These pathways collectively regulate crucial cellular functions such as proliferation, survival, and differentiation.[7]
Data Presentation: In Vitro Activity of CSF1R Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other known CSF1R inhibitors against the CSF1R kinase and in cell-based assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CSF1R | 5 | Kinase Assay | [1][5][6] |
| Csf1R-IN-1 | CSF1R | 0.5 | Kinase Assay | [8] |
| Csf1R-IN-2 | c-Fms (CSF1R) | 0.76 | Kinase Assay | [2] |
| ARRY-382 | CSF1R | 9 | Kinase Assay | [9] |
| Sotuletinib (BLZ945) | CSF1R | 1 | Kinase Assay | [9] |
| Ki-20227 | c-Fms (CSF1R) | 2 | Kinase Assay | [9] |
| PLX5622 | CSF1R | <10 | Kinase Assay | [10] |
| GW2580 | CSF1R | 690 | M-NFS-60 Proliferation | [7] |
| Sunitinib | CSF1R | 890 | M-NFS-60 Proliferation | [7] |
Experimental Protocols
Two key in vitro cell-based assays are detailed below to assess the efficacy of this compound: a cell proliferation assay using the CSF-1 dependent M-NFS-60 cell line, and a Western blot-based assay to measure the inhibition of CSF1R phosphorylation.
M-NFS-60 Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF-1 for growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Recombinant human M-CSF (rhM-CSF)
-
This compound
-
96-well plates
-
MTS or Resazurin-based cell viability reagent
-
Plate reader
Protocol:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 7.5% FBS, 2.5% horse serum, and 10 ng/mL rhM-CSF.[7] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed M-NFS-60 cells into 96-well plates at a density of 1 x 10^5 cells/well in 50 µL of culture medium without rhM-CSF.[7]
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in culture medium. Add 50 µL of the compound dilutions to the respective wells. For the positive control, add medium with rhM-CSF and for the negative control, add medium without rhM-CSF.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Viability Measurement: Add the MTS or resazurin-based reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
CSF1R Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the autophosphorylation of CSF1R in response to CSF-1 stimulation.
Materials:
-
Cells expressing human CSF1R (e.g., NIH3T3-CSF1R transfectants or human monocytic cell lines like THP-1)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human M-CSF (rhM-CSF)
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours in a medium containing 0.1% FBS.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of rhM-CSF for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-CSF1R antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R signal. Calculate the percentage of inhibition for each this compound concentration.
Experimental Workflow Diagram
References
- 1. targetmol.cn [targetmol.cn]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. pulsus.com [pulsus.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-10 M-NFS-60 Cell Proliferation Assay
These application notes provide a detailed protocol for assessing the anti-proliferative activity of Csf1R-IN-10, a potent CSF1R inhibitor, on the murine myeloblastic leukemia cell line, M-NFS-60. This assay is crucial for researchers, scientists, and drug development professionals working on novel therapeutics targeting the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells.[1][2] Its activation by ligands such as CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are essential for normal hematopoiesis and immune function.[3] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[1]
This compound is a small molecule inhibitor of CSF1R.[4] The M-NFS-60 cell line, derived from a murine myelogenous leukemia, is dependent on macrophage colony-stimulating factor (M-CSF) for its proliferation and survival, making it an ideal in vitro model system to evaluate the efficacy of CSF1R inhibitors.[5] This document outlines the materials, methods, and data analysis for performing a cell proliferation assay using M-NFS-60 cells to determine the potency of this compound.
Data Presentation
The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proliferation of M-NFS-60 cells by 50%.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | CSF-1R | In vitro biochemical assay | 0.005 |
Note: The provided IC50 value is from an in vitro biochemical assay and may differ from cell-based assay results.[4]
Signaling Pathway
The binding of CSF-1 to its receptor, CSF1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade that ultimately promotes cell proliferation, survival, and differentiation. This compound exerts its effect by inhibiting this signaling pathway.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
M-NFS-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine M-CSF
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Cell Culture and Maintenance
-
Thawing M-NFS-60 Cells:
-
Rapidly thaw the cryovial of M-NFS-60 cells in a 37°C water bath.[6]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF).
-
Centrifuge at 300 x g for 3-5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-25 or T-75 culture flask.
-
-
Routine Maintenance:
M-NFS-60 Cell Proliferation Assay Protocol
This protocol utilizes the MTT colorimetric assay to measure cell proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding:
-
Harvest M-NFS-60 cells in the logarithmic growth phase.
-
Wash the cells once with serum-free RPMI-1640 medium.
-
Resuspend the cells in complete growth medium at a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well plate.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range spanning from 0.001 µM to 10 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for 2-4 hours at room temperature with shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for M-NFS-60 Cell Proliferation Assay.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Reactome | Signaling by CSF1 (M-CSF) in myeloid cells [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.cn [targetmol.cn]
- 5. Differentiation of the IL-3-dependent NFS-60 cell line and adaption to growth in macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. elabscience.com [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Plotting Cell Proliferation Curves - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Csf1R-IN-10 STAT1 Nuclear Translocation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[2] Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the JAK/STAT pathway.[4] This activation can lead to the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, which then regulate gene expression.[5][6][7]
Csf1R-IN-10 is a representative small molecule inhibitor designed to block the tyrosine kinase activity of CSF1R.[8] By inhibiting CSF1R, this compound is expected to modulate downstream signaling pathways, including the STAT1 pathway. A key indicator of STAT1 activation is its translocation from the cytoplasm to the nucleus.[9][10] Therefore, a STAT1 nuclear translocation assay is a valuable tool to assess the pharmacological activity and efficacy of Csf1R inhibitors like this compound. This document provides detailed protocols for an immunofluorescence-based STAT1 nuclear translocation assay to evaluate the effect of this compound.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers the dimerization and autophosphorylation of the receptor. This creates docking sites for various signaling molecules, leading to the activation of multiple downstream pathways, including the JAK/STAT pathway. Activated JAKs then phosphorylate STAT1, leading to its dimerization and translocation into the nucleus, where it acts as a transcription factor. This compound, by inhibiting the kinase activity of CSF1R, is hypothesized to prevent this cascade, thereby inhibiting STAT1 nuclear translocation.
Caption: Csf1R-STAT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Immunofluorescence Assay for STAT1 Nuclear Translocation
This protocol details the steps for treating cells with a CSF1R ligand to induce STAT1 nuclear translocation and the subsequent inhibition by this compound, followed by immunofluorescent staining and imaging.
Materials and Reagents
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cells expressing CSF1R.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human CSF-1 (rh-CSF-1)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-STAT1 monoclonal antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
-
Equipment:
-
96-well imaging plates (black, clear bottom)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope or high-content imaging system
-
Experimental Workflow
Caption: Workflow for STAT1 Nuclear Translocation Immunofluorescence Assay.
Procedure
-
Cell Seeding:
-
Seed THP-1 cells into a 96-well imaging plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations in serum-free cell culture medium. Include a vehicle control (DMSO).
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation with rh-CSF-1:
-
Prepare a working solution of rh-CSF-1 in serum-free medium. A final concentration of 100 ng/mL is a good starting point, but this should be optimized.
-
Add 10 µL of the rh-CSF-1 working solution to the appropriate wells. Add 10 µL of serum-free medium to the unstimulated control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding 100 µL of Blocking Buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-STAT1 antibody in Blocking Buffer (e.g., 1:200 dilution, optimize as needed).
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer (e.g., 1:1000 and 1:5000 respectively, optimize as needed).
-
Add 50 µL of the diluted secondary antibody and DAPI solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Imaging:
-
Add 100 µL of PBS or mounting medium to each well.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images for DAPI (blue channel) and Alexa Fluor 488 (green channel).
-
-
Data Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of STAT1 for each cell.
-
The nuclear-to-cytoplasmic fluorescence intensity ratio is a common metric for quantifying nuclear translocation.
-
Alternatively, software can be used to define nuclear and cytoplasmic compartments based on DAPI staining and measure the average STAT1 intensity in each compartment.
-
Data Presentation
The quantitative data from the STAT1 nuclear translocation assay can be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | rh-CSF-1 (ng/mL) | Mean Nuclear/Cytoplasmic STAT1 Intensity Ratio (± SD) | % Inhibition of Translocation |
| Unstimulated Control | 0 | 0 | 1.1 ± 0.2 | N/A |
| Stimulated Control | 0 | 100 | 4.5 ± 0.5 | 0% |
| This compound | 0.1 | 100 | 3.8 ± 0.4 | 20.6% |
| This compound | 1 | 100 | 2.2 ± 0.3 | 67.6% |
| This compound | 10 | 100 | 1.3 ± 0.2 | 94.1% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.
Conclusion
This document provides a comprehensive guide for setting up and performing a STAT1 nuclear translocation assay to evaluate the efficacy of the CSF1R inhibitor, this compound. The detailed protocols and visual aids are intended to assist researchers in the successful implementation of this assay. By quantifying the inhibition of STAT1 nuclear translocation, this method offers a robust approach to characterize the pharmacological activity of CSF1R inhibitors in a cellular context.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. embopress.org [embopress.org]
Application Notes and Protocols for Csf1R-IN-10 in Mouse Tumor Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] In the context of oncology, CSF1R signaling is essential for the maintenance of tumor-associated macrophages (TAMs), which are often polarized to an immunosuppressive, pro-tumoral M2-like phenotype.[1][2] These TAMs can promote tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[1] Csf1R-IN-10 is a small molecule inhibitor designed to block the kinase activity of CSF1R, thereby targeting TAMs to remodel the tumor microenvironment and enhance anti-tumor immunity. These notes provide a guideline for the preclinical application of this compound in murine cancer models.
Mechanism of Action
This compound functions by competitively inhibiting the ATP-binding pocket of the CSF1R kinase domain. This blockade prevents the autophosphorylation and activation of the receptor upon binding of its ligands, CSF-1 (M-CSF) and IL-34.[1][3] The subsequent inhibition of downstream signaling cascades, such as the PI3K/AKT and ERK pathways, leads to the depletion of CSF1R-dependent TAMs within the tumor.[3] This reduction in immunosuppressive cells can shift the tumor microenvironment towards a more inflammatory state, facilitating the activity of cytotoxic T cells and potentially improving the efficacy of other cancer therapies, including immune checkpoint inhibitors.[4]
Data Presentation
Table 1: In Vivo Data for this compound and Representative CSF1R Inhibitors
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Csf1R-IN-1 | Male CD-1 Mice | 10 mg/kg | Oral (P.O.) | Pharmacokinetic study. Bioavailability = 64%. | [5] |
| Pexidartinib (PLX3397) | BRAFV600E Melanoma Mouse Model | Not Specified | Oral | Reduced tumor-infiltrating myeloid cells; Improved efficacy of adoptive cell therapy. | |
| FF-10101 | MCA205/MC38 Syngeneic Mouse Models | 0.1 mg/mL | In drinking water | Reduced immunosuppressive TAMs; Augmented tumor antigen-specific T cell responses. | [4] |
| Anti-CSF1R Antibody (2G2) | Syngeneic Glioma Mouse Model | 30 mg/kg | Intraperitoneal (i.p.), weekly | Increased latency of neurological symptoms; Led to long-term survivors when combined with anti-PD1. | [6] |
Note: Csf1R-IN-1 is a closely related compound from the same chemical series as this compound, and its pharmacokinetic data provides a valuable starting point. Dosages for other inhibitors are provided as context for therapeutic studies.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
-
Animal Model: Use healthy, age-matched mice of the same strain intended for the tumor study (e.g., C57BL/6).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water). Ensure the compound is fully suspended before administration.
-
Group Allocation: Establish multiple dose groups (e.g., 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer this compound or vehicle orally (P.O.) via gavage once daily for 7-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe mice twice daily for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy, diarrhea).
-
A toxicity endpoint is typically defined as >20% body weight loss or severe clinical signs.
-
-
Analysis: The MTD is the highest dose at which no dose-limiting toxicities are observed.
Protocol 2: In Vivo Antitumor Efficacy Study (Syngeneic Model)
Objective: To evaluate the antitumor efficacy of this compound as a monotherapy or in combination with other agents.
-
Cell Culture: Culture a syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) in appropriate media. Ensure cells are healthy and free of mycoplasma.
-
Tumor Implantation: Subcutaneously inject 0.5–1 x 106 tumor cells in 100 µL of sterile PBS or media into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin caliper measurements when tumors are palpable.
-
Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle Control (P.O., daily)
-
Group 2: this compound (e.g., 10-30 mg/kg, P.O., daily)
-
Group 3: Combination Agent (e.g., anti-PD-1 antibody, i.p., twice weekly)
-
Group 4: this compound + Combination Agent
-
-
Treatment and Monitoring:
-
Administer treatments as per the defined schedule.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).
-
Excise tumors, measure final weight, and process for downstream analyses such as flow cytometry (for immune cell infiltration, e.g., CD8+ T cells, F4/80+ macrophages), immunohistochemistry, or gene expression analysis.
-
Visualizations
Caption: Workflow for a mouse tumor model efficacy study.
Caption: this compound blocks CSF1R signaling pathways.
References
- 1. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Csf1R Inhibitors in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia and other immune cells in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The colony-stimulating factor 1 receptor (Csf1R) is a critical regulator of microglial survival, proliferation, and activation.[1] Inhibition of Csf1R signaling has emerged as a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects.[1]
This document provides detailed application notes and protocols for the use of Csf1R inhibitors in preclinical neuroinflammation research models. The information compiled herein is based on established experimental findings and is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Csf1R-targeted compounds.
Note on "Csf1R-IN-10": Extensive literature searches did not yield specific information on a compound designated "this compound." Therefore, this document provides data and protocols for several well-characterized and widely used Csf1R inhibitors, such as GW2580, PLX5622, and PLX3397, which are relevant to the intended research applications.
Data Presentation
Table 1: In Vitro Potency of Common Csf1R Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference(s) |
| GW2580 | c-FMS (Csf1R) | 30 | 150- to 500-fold selective over a panel of other kinases including b-Raf, CDK4, c-KIT, and EGFR. Can also inhibit TRKA at higher concentrations (~88 nM). | [2][3] |
| PLX5622 | Csf1R | 16 (Ki = 5.9) | Highly selective. >20-fold selectivity over KIT and FLT3. | [4][5][6][7] |
| PLX3397 (Pexidartinib) | Csf1R, c-Kit, FLT3 | 20 (Csf1R), 10 (c-Kit), 160 (FLT3) | Multi-targeted inhibitor. Also inhibits KDR, LCK, FLT1, and NTRK3 at higher concentrations. | [2][8][9] |
Signaling Pathways
The binding of ligands, such as CSF-1 and IL-34, to the Csf1R induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate microglial function.[10][11] Csf1R inhibitors block this initial phosphorylation step, thereby attenuating the downstream signaling pathways.
Caption: Csf1R signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro Microglia Proliferation Assay
This protocol assesses the effect of Csf1R inhibitors on the proliferation of primary microglia.
Materials:
-
Primary microglial cells
-
Complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse CSF-1
-
Csf1R inhibitor (e.g., GW2580)
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
Procedure:
-
Seed primary microglia in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with various concentrations of the Csf1R inhibitor for 1 hour.
-
Stimulate the cells with 25 ng/mL of recombinant mouse CSF-1.
-
After 24 hours of incubation, add BrdU to each well and incubate for an additional 4 hours.
-
Fix the cells and measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This in vivo model is used to evaluate the anti-inflammatory effects of Csf1R inhibitors.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Csf1R inhibitor formulated for in vivo administration (e.g., in chow or for oral gavage)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the Csf1R inhibitor or vehicle to the mice for a predetermined period (e.g., 7-21 days) prior to LPS challenge.
-
On the day of the experiment, inject mice intraperitoneally (i.p.) with LPS (0.5 - 1 mg/kg) or saline.[12][13]
-
At a specific time point post-injection (e.g., 6, 24, or 72 hours), euthanize the mice.[7]
-
For histological analysis, transcardially perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Collect brains and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains using a cryostat for subsequent immunofluorescence staining.
-
For biochemical analysis (e.g., cytokine measurement by ELISA or Western blot), collect brain tissue immediately after euthanasia and snap-freeze in liquid nitrogen.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Csf1R inhibitor formulated for in vivo administration
-
Sterile PBS
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[11][12]
-
On day 0 and day 2, administer PTX intraperitoneally.[11]
-
Begin administration of the Csf1R inhibitor or vehicle at a specified time point (e.g., at the time of immunization for prophylactic treatment, or at the onset of clinical signs for therapeutic treatment).
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
At the end of the experiment (e.g., day 28 post-immunization), euthanize the mice and collect spinal cords and brains for histological analysis of inflammation and demyelination.
Immunofluorescence Staining for Microglia
This protocol is for visualizing and quantifying microglia in brain sections.
Materials:
-
Brain sections (30-40 µm thick)
-
Primary antibodies: anti-Iba1 (microglia/macrophage marker), anti-TMEM119 (specific microglial marker)
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Wash free-floating brain sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with primary antibodies overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Mount sections onto glass slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantify microglial number and analyze morphology using image analysis software.
Western Blot for Phosphorylated Csf1R
This protocol is for detecting the phosphorylation status of Csf1R in brain tissue lysates.
Materials:
-
Brain tissue lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Csf1R, anti-total-Csf1R
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from brain tissue using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Csf1R primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Csf1R antibody for normalization.
Caption: Western blot workflow for phosphorylated protein detection.
Behavioral Testing: Y-Maze
The Y-maze is used to assess spatial working memory.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software (optional)
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Clean the maze with 70% ethanol between each mouse.
Behavioral Testing: Morris Water Maze
The Morris water maze is used to assess spatial learning and memory.
Materials:
-
Circular pool filled with opaque water
-
Submerged escape platform
-
Visual cues placed around the room
-
Video tracking software
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Perform multiple trials per day with different starting positions.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Analyze the data for escape latency, path length, and performance in the probe trial.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers investigating the role of Csf1R inhibition in neuroinflammation. By utilizing these standardized methods, scientists can effectively evaluate the therapeutic potential of novel Csf1R inhibitors and contribute to the development of new treatments for neurodegenerative diseases. Careful consideration of the specific inhibitor's properties, such as its selectivity and pharmacokinetic profile, is crucial for the successful design and interpretation of these studies.
References
- 1. rupress.org [rupress.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. researchgate.net [researchgate.net]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Csf1R-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Csf1R-IN-10, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), for in vivo research applications. The provided information is essential for ensuring consistent and reliable experimental outcomes in preclinical studies.
Introduction
This compound is a small molecule inhibitor targeting CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3][4][5] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a promising therapeutic target.[5][6][7][8] Effective in vivo studies are critical for evaluating the therapeutic potential of this compound, and proper formulation is a key determinant of its bioavailability and efficacy.
Csf1R Signaling Pathway
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic domain.[1][2][3] This activation triggers a cascade of downstream signaling pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, which are critical for regulating cell survival, proliferation, and differentiation.[1][9] this compound exerts its effect by blocking this signaling cascade.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Data Presentation: Formulation of this compound for In Vivo Studies
The following table summarizes recommended vehicles for dissolving this compound for different routes of administration based on available data for similar CSF1R inhibitors. It is crucial to perform small-scale solubility tests before preparing a large batch for an experiment.
| Parameter | Formulation 1 (Oral/Intraperitoneal) | Formulation 2 (Oral) |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Administration Route | Oral Gavage, Intraperitoneal Injection | Oral Gavage |
| Appearance | Clear Solution | Clear Solution |
| Reference | MedChemExpress Product Data Sheet for CSF1R-IN-1[10] | MedChemExpress Product Data Sheet for CSF1R-IN-1[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration (Formulation 1)
This protocol describes the preparation of a this compound solution suitable for both oral gavage and intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. For example, to prepare 1 mL of solution, add 100 µL of DMSO.
-
Vortexing and Sonication: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Ensure a clear solution is obtained.
-
Addition of PEG300: Add 40% of the final volume of PEG300 (400 µL for a 1 mL final volume). Vortex thoroughly.
-
Addition of Tween-80: Add 5% of the final volume of Tween-80 (50 µL for a 1 mL final volume). Vortex until the solution is homogeneous.
-
Addition of Saline: Slowly add 45% of the final volume of sterile saline (450 µL for a 1 mL final volume) to the mixture while vortexing.
-
Final Mixing: Vortex the final solution for at least one minute to ensure homogeneity. The final solution should be clear.
-
Storage: Use the freshly prepared solution. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before each use.
Caption: Workflow for Preparing this compound (Formulation 1).
Protocol 2: Preparation of this compound for Oral Administration (Formulation 2)
This protocol outlines the preparation of a corn oil-based formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder (e.g., 100 µL for a 1 mL final volume).
-
Vortexing: Vortex the mixture thoroughly to dissolve the compound completely.
-
Addition of Corn Oil: Add 90% of the final volume of sterile corn oil to the DMSO solution (e.g., 900 µL for a 1 mL final volume).
-
Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Gentle warming (e.g., to 37°C) may aid in creating a homogeneous solution.
-
Final Mixing: Ensure the final solution is clear and uniform before administration.
-
Storage: This formulation should be prepared fresh before each use.
Caption: Workflow for Preparing this compound (Formulation 2).
Important Considerations
-
Solubility Testing: Before preparing a large volume, it is highly recommended to perform a small-scale solubility test to ensure that this compound is fully soluble in the chosen vehicle at the desired concentration.
-
Vehicle Controls: In all in vivo experiments, a vehicle control group should be included to account for any effects of the solvent mixture on the experimental model.
-
Stability: The stability of this compound in these formulations has not been extensively characterized. Therefore, it is recommended to prepare fresh solutions for each experiment.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and considerations, researchers can effectively prepare and administer this compound for in vivo studies, leading to more reliable and reproducible results in the investigation of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. biogene-india.com [biogene-india.com]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Csf1R-IN-10 Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R) is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its role in the tumor microenvironment, neuroinflammation, and other inflammatory diseases has made it a prime target for therapeutic intervention. Csf1R-IN-10 is a potent and selective inhibitor of CSF1R kinase activity. These application notes provide detailed protocols for the administration of Csf1R inhibitors, with specific data presented for the related compound Csf1R-IN-1, in mouse models for preclinical research.
Data Presentation
Table 1: Pharmacokinetic Parameters of Csf1R-IN-1 in Male CD-1 Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dosage | 2 mg/kg | 10 mg/kg |
| Cmax | 3.55 µM | 4.6 µM |
| T1/2 | 0.87 hours | 1.8 hours |
| Bioavailability | - | 64% |
| Data sourced from MedChemExpress product data sheet for Csf1R-IN-1.[3] |
Table 2: Overview of Administration Routes and Dosages for Various Csf1R Inhibitors in Mice
| Inhibitor | Administration Route | Dosage | Mouse Model/Application | Reference |
| PLX5622 | Formulated in chow | 1200 ppm | Neuropathic pain | [4] |
| Oral gavage | 65 mg/kg daily | Neuropathic pain | [5] | |
| PLX3397 (Pexidartinib) | Oral gavage | 50 mg/kg daily | Glioblastoma | [6] |
| Formulated in chow | 290 mg/kg | Alzheimer's disease model | [7] | |
| GW2580 | Oral gavage | Not specified | Amyotrophic lateral sclerosis model | [7] |
| Anti-CSF1R Antibody (2G2) | Intraperitoneal injection | 30 mg/kg once weekly | Glioma | [8] |
| Anti-CSF1R Antibody (AFS98) | Intraperitoneal injection | 600 µg on P7, P10, P13 | Macrophage depletion | [9] |
| Anti-CSF1R Antibody (M279) | Intraperitoneal injection | 200 µg three times weekly | Macrophage depletion | [10] |
| FF-10101 | Free-drinking water | 0.1 mg/mL | Cancer immunotherapy | [11][12] |
Signaling Pathway
The binding of CSF1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. Key pathways activated include PI3K/AKT, MAPK/ERK, and JAK/STAT.[13][14][15]
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is based on the administration of Csf1R-IN-1 and other small molecule inhibitors.[3][5][6]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 45% PEG300, 5% Tween 80 in sterile water)[6]
-
Gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Scale for weighing mice
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle. Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of dosing solution to administer. The typical volume is 100 µL per 10g of body weight.[5]
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the mice for any signs of distress after administration.
-
-
Dosing Schedule:
-
Administer this compound daily or as determined by the specific study design.
-
Protocol 2: Intraperitoneal (IP) Injection of Anti-Csf1R Antibody
This protocol is based on the administration of anti-Csf1R monoclonal antibodies.[8][9]
Materials:
-
Anti-Csf1R antibody
-
Sterile, phosphate-buffered saline (PBS) or other appropriate buffer
-
Insulin syringes (28-30 gauge)
-
Scale for weighing mice
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the anti-Csf1R antibody to the desired concentration (e.g., 30 mg/kg) in sterile PBS.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.
-
-
Dosing Schedule:
-
Administer the antibody according to the experimental plan (e.g., once weekly).[8]
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo mouse study evaluating a Csf1R inhibitor.
Caption: General Experimental Workflow for In Vivo Mouse Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biogene-india.com [biogene-india.com]
- 10. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 15. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Csf1R-IN-10 solubility issues in DMSO
Welcome to the technical support center for Csf1R-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 48, is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with an in vitro IC50 of 0.005 µM.[1] Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and their precursors.[2][3] By inhibiting Csf1R, this compound can modulate the activity of these immune cells, which is of significant interest in various research areas, including oncology and neuroinflammation.[3]
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is 426.47 g/mol .[1]
Q3: I am having trouble dissolving this compound in DMSO. What could be the issue?
Solubility issues with small molecule inhibitors like this compound are common. Several factors can contribute to this problem:
-
Purity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO can significantly reduce the solubility of many compounds. Always use fresh, anhydrous, high-purity DMSO.
-
Compound Stability: Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMSO.
-
Temperature: Gentle warming can sometimes aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.
Q4: How should I prepare a stock solution of this compound in DMSO?
General Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 426.47 g/mol * 1 mL * (1 L / 1000 mL) = 4.2647 mg
-
-
Weigh the compound: Accurately weigh out approximately 4.26 mg of this compound powder.
-
Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.
-
Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can try gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a step-by-step approach to resolving common solubility issues encountered with this compound in DMSO.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve completely in DMSO. | 1. Concentration is too high.2. DMSO has absorbed moisture.3. Insufficient mixing. | 1. Try preparing a lower concentration stock solution (e.g., 1 mM or 5 mM).2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Vortex the solution for a longer period. If particles are still visible, proceed to the next steps. |
| Precipitate forms after initial dissolution. | 1. Solution is supersaturated.2. Temperature change.3. Interaction with other components in the solution. | 1. Gently warm the solution in a water bath (not exceeding 37°C) and vortex again.2. If the precipitate reappears upon cooling, the concentration is likely too high. Prepare a fresh, more dilute solution.3. Ensure all equipment is clean and dry. |
| Cloudiness or haziness observed in the solution. | 1. Presence of insoluble impurities.2. Partial precipitation.3. Hygroscopic DMSO. | 1. Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes and carefully collect the supernatant.2. Attempt to redissolve by gentle warming and sonication.3. Always use fresh, high-quality DMSO. |
Quantitative Data: Solubility of Csf1R Inhibitors in DMSO
While specific quantitative solubility data for this compound in DMSO is not publicly available, the following table provides data for other commonly used Csf1R inhibitors for comparison and as a general reference.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) |
| Csf1R-IN-1 | 479.45 | 83.33[4][5] | 173.80[4][5] |
| PLX5622 | 395.4 | ~5 | ~12.6 |
Experimental Protocols
General Protocol for a Cell-Based Kinase Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on Csf1R phosphorylation in a cell-based assay.
-
Cell Culture: Culture a cell line that endogenously expresses Csf1R (e.g., macrophage cell lines) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with recombinant Csf1 ligand for a short period (e.g., 5-15 minutes) to induce Csf1R phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting or ELISA: Analyze the cell lysates for the levels of phosphorylated Csf1R (pCsf1R) and total Csf1R using either Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA). Normalize the pCsf1R signal to the total Csf1R signal. Plot the normalized pCsf1R levels against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Dissolution.
References
- 1. Stable colony-stimulating factor 1 fusion protein treatment increases hematopoietic stem cell pool and enhances their mobilisation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CSF1R-IN-1 | c-Fms | TargetMol [targetmol.com]
Technical Support Center: Optimizing Csf1R-IN-10 Concentration for Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in determining the optimal concentration of Csf1R-IN-10 for their specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a concentration range that brackets the in vitro IC50 value of the inhibitor. This compound has a reported in vitro IC50 of 0.5 nM for the Csf1R kinase.[1] A good starting point for cell-based assays is typically 5 to 10 times the IC50 to ensure initial target inhibition. Therefore, a reasonable starting concentration would be between 2.5 nM and 5 nM. However, the optimal concentration is highly cell-line dependent and must be determined empirically.
Q2: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: The optimal concentration should effectively inhibit Csf1R signaling without causing significant cytotoxicity. This is best determined by performing a dose-response experiment, often referred to as a "kill curve" or cytotoxicity assay.[2] This involves treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability. The goal is to identify the highest concentration that does not significantly reduce cell viability compared to a vehicle control (e.g., DMSO).
Q3: What are the common downstream signaling pathways of Csf1R that I can use to validate the inhibitory effect of this compound?
A3: Activation of Csf1R by its ligands, CSF-1 or IL-34, triggers several downstream signaling cascades. The most commonly analyzed pathways for validating inhibitor activity are the PI3K/AKT and MAPK/ERK pathways.[3] Upon Csf1R activation, you would expect to see an increase in the phosphorylation of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). Effective inhibition by this compound should reduce or block this ligand-induced phosphorylation. Another key validation is to directly measure the autophosphorylation of Csf1R itself.
Q4: How long should I pre-treat my cells with this compound before stimulation with CSF-1 or IL-34?
A4: The pre-treatment time can vary, but a common starting point is to incubate the cells with this compound for 1 to 2 hours before adding the ligand (CSF-1 or IL-34). This allows sufficient time for the inhibitor to enter the cells and bind to the Csf1R target. The precise timing of inhibitor addition and the duration of treatment are important for the interpretation of the data.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of Csf1R signaling (e.g., p-AKT, p-ERK) is observed. | Inhibitor concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to find the effective concentration. |
| Cell line has low or no Csf1R expression. | Confirm Csf1R expression in your cell line using Western blot, flow cytometry, or qPCR. | |
| Inhibitor is degraded or inactive. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Use freshly prepared dilutions for each experiment. | |
| Significant cell death is observed at the intended inhibitory concentration. | The concentration of this compound is cytotoxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the maximum non-toxic concentration. Use a lower, non-toxic concentration for your experiments. |
| The vehicle (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the vehicle in the cell culture medium is low and consistent across all conditions, including the vehicle-only control (typically ≤ 0.1%). | |
| Variability in results between experiments. | Inconsistent cell density at the time of treatment. | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. |
| Inconsistent incubation times. | Maintain consistent pre-treatment and stimulation times across all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Cell Viability Assay (MTT Assay)
This protocol helps to identify the concentration range of this compound that is not toxic to the cells.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 µM down to low nM concentrations. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the inhibitor dilutions).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) against the log of the inhibitor concentration to determine the maximum non-toxic concentration.
Data Presentation:
| This compound Conc. | Absorbance (570 nm) | % Viability (vs. Vehicle) |
| Vehicle (DMSO) | 1.25 | 100% |
| 1 nM | 1.23 | 98.4% |
| 10 nM | 1.20 | 96.0% |
| 100 nM | 1.15 | 92.0% |
| 500 nM | 0.98 | 78.4% |
| 1 µM | 0.65 | 52.0% |
Protocol 2: Validating Csf1R Inhibition via Western Blot
This protocol confirms that this compound is effectively inhibiting the Csf1R signaling pathway at the chosen non-toxic concentration.
Methodology:
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Serum-starve the cells for 4-6 hours or overnight in a serum-free medium to reduce basal signaling.
-
Pre-treatment with Inhibitor: Treat the cells with the determined non-toxic concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Csf1R, total Csf1R, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-Csf1R / Total Csf1R | p-AKT / Total AKT | p-ERK / Total ERK |
| Unstimulated | 1.0 | 1.0 | 1.0 |
| CSF-1 + Vehicle | 5.2 | 4.8 | 6.1 |
| CSF-1 + 10 nM this compound | 2.1 | 1.9 | 2.5 |
| CSF-1 + 50 nM this compound | 1.2 | 1.1 | 1.3 |
Visualizations
Caption: Csf1R signaling pathway and the point of inhibition by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound optimization.
References
Csf1R-IN-10 off-target effects in kinase assays
Welcome to the technical support center for Csf1R-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in kinase assays and to offer troubleshooting support for common experimental challenges. As this compound is a novel inhibitor, this guide leverages data from well-characterized CSF1R inhibitors to provide a framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and monocytes.
Q2: What are the potential off-target effects of a CSF1R inhibitor like this compound?
A2: Kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding site across the kinome. For CSF1R inhibitors, off-targets may include other members of the type III receptor tyrosine kinase family, such as c-KIT and FLT3. Comprehensive kinase profiling is essential to fully characterize the selectivity of any new inhibitor. For example, the approved CSF1R inhibitor Pexidartinib also potently inhibits c-KIT and FLT3.
Q3: Why is my compound showing different activity in cellular assays compared to biochemical kinase assays?
A3: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor hitting an unexpected target that is critical for cell viability or the measured signaling pathway.
Q4: How can I determine the kinase selectivity profile of this compound?
A4: The selectivity of your inhibitor should be assessed by screening it against a broad panel of kinases. Several contract research organizations (CROs) offer kinase profiling services that test your compound against hundreds of kinases at one or more concentrations. This will provide a comprehensive overview of its selectivity and potential off-target interactions.
Troubleshooting Guide
Issue 1: High background signal in my HTRF/LanthaScreen assay.
-
Possible Cause 1: Reagent Aggregation. Antibodies or other reagents may have aggregated.
-
Solution: Centrifuge antibody vials before use and carefully pipette from the supernatant. Ensure all reagents are properly dissolved and mixed.
-
-
Possible Cause 2: Non-specific Binding. The inhibitor or other components may be binding non-specifically to the assay components.
-
Solution: Include appropriate controls, such as wells with no enzyme or no inhibitor, to determine the source of the background signal. Consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer, if not already present.
-
-
Possible Cause 3: Incorrect Filter Sets. Using incorrect filter sets for your plate reader is a common source of error in TR-FRET assays.
-
Solution: Double-check that the excitation and emission wavelengths and bandwidths on your plate reader are correctly set for the specific donor and acceptor fluorophores in your assay kit.
-
Issue 2: My IC50 values are not reproducible.
-
Possible Cause 1: Inconsistent Pipetting. Small variations in the volumes of enzyme, substrate, ATP, or inhibitor can lead to significant differences in results.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause 2: Reagent Instability. The kinase or other reagents may be losing activity over the course of the experiment.
-
Solution: Prepare fresh reagents for each experiment and keep enzymes on ice. Avoid repeated freeze-thaw cycles of enzyme stocks.
-
-
Possible Cause 3: Assay Drift. Changes in temperature or incubation times can affect enzyme kinetics.
-
Solution: Ensure consistent incubation times and temperatures for all plates. If running multiple plates, consider the timing of reagent additions to minimize plate-to-plate variability.
-
Quantitative Data: Selectivity of Known CSF1R Inhibitors
The following table summarizes the inhibitory activity (IC50) of several well-characterized CSF1R inhibitors against their primary target and key off-targets. This data can serve as a reference for what to expect when profiling a new CSF1R inhibitor.
| Inhibitor | CSF1R IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) |
| Pexidartinib (PLX3397) | 13 | c-KIT | 27 | ~2 |
| FLT3 | 160 | ~12 | ||
| BLZ945 | 1 | c-KIT | >1000 | >1000 |
| PDGFRβ | >1000 | >1000 | ||
| GW2580 | 60 | Inactive against a panel of 26 other kinases | - | - |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general framework for an HTRF kinase assay to determine inhibitor potency.
Materials:
-
Kinase (e.g., recombinant human CSF1R)
-
Biotinylated substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound)
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the results against the inhibitor concentration to determine the IC50 value.
2. LanthaScreen™ Kinase Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of an inhibitor for a kinase.
Materials:
-
His-tagged kinase (e.g., recombinant human CSF1R)
-
LanthaScreen™ Eu-anti-His Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor (e.g., this compound)
-
LanthaScreen™ Kinase Buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer containing DMSO.
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Prepare a solution of the kinase and the Eu-anti-His antibody in the kinase buffer and add 5 µL to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
Csf1R-IN-10 toxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Csf1R-IN-10 in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R is crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2] Binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt and ERK1/2 that promote cell survival and proliferation.[1] this compound exerts its effect by blocking the kinase activity of Csf1R, thereby inhibiting these downstream signaling events.
Q2: What is the recommended solvent and storage condition for this compound?
A2: While a specific datasheet for this compound solubility was not found, similar Csf1R inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, Csf1R-IN-1 is soluble in DMSO at a concentration of 96 mg/mL (200.22 mM).[3] It is recommended to prepare high-concentration stock solutions in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be further diluted in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of Csf1R inhibitors in primary cell cultures?
A3: While Csf1R is primarily expressed on myeloid cells, its inhibition can have broader effects. Studies have shown that Csf1R inhibitors can affect other immune cells beyond microglia and macrophages. These off-target effects can include alterations in the function of peripheral monocytes and even influence T-helper cell differentiation.[4] Therefore, unexpected effects on mixed primary cell populations containing various immune cells should be considered.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Possible Causes and Solutions:
-
High Concentration of this compound: The cytotoxic effects of kinase inhibitors can be dose-dependent.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., from 0.01 µM to 10 µM) to determine the optimal non-toxic concentration for your specific primary cell type.
-
-
Off-Target Toxicity: As mentioned in the FAQs, Csf1R inhibitors can affect other primary immune cells.
-
Troubleshooting Step: If working with a mixed cell culture, consider isolating the cell type of interest to rule out indirect toxic effects. Analyze the composition of your primary cell culture before and after treatment using flow cytometry to identify affected cell populations.
-
-
Solvent Toxicity: High concentrations of DMSO can be toxic to primary cells.
-
Troubleshooting Step: Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.
-
-
Inhibitor Precipitation: Poor solubility of the inhibitor in the culture medium can lead to the formation of precipitates that are toxic to cells.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Consider using a lower concentration or a different formulation if precipitation is observed.
-
Issue 2: Inconsistent or Lack of Inhibitor Efficacy
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration: The effective concentration can vary significantly between different primary cell types.
-
Troubleshooting Step: Confirm the kinase inhibitory IC50 of this compound (0.005 µM) and use a concentration range around this value to start your experiments. Perform a dose-response curve to determine the optimal concentration for inhibiting Csf1R signaling in your specific cells (e.g., by measuring phosphorylation of downstream targets like ERK via Western blot).
-
-
Inhibitor Instability: The inhibitor may degrade over time, especially if not stored properly.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
-
-
Cell Culture Conditions: The density of the primary cells and the composition of the culture medium can influence the inhibitor's effectiveness.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in a healthy, actively growing state during the experiment. Ensure the culture medium has the appropriate supplements for your primary cells.
-
Quantitative Data
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Csf1R (c-Fms) | [5] |
| Kinase IC50 | 0.005 µM | [5] |
| Molecular Weight | 426.47 g/mol | [5] |
| Molecular Formula | C25H22N4O3 | [5] |
Note: The provided IC50 value represents the concentration required for 50% inhibition of the Csf1R kinase activity in a biochemical assay. The cytotoxic IC50 in primary cell cultures will vary depending on the cell type, incubation time, and assay method used. It is crucial to determine the cytotoxic IC50 empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including appropriate controls (vehicle, no treatment, and a maximum LDH release control treated with lysis buffer from the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (no treatment) and maximum release controls.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Decision tree for troubleshooting high cell death.
References
- 1. Dynamic gene regulation by nuclear colony-stimulating factor 1 receptor in human monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF1R ligands promote microglial proliferation but are not the sole regulators of developmental microglial proliferation | Development | The Company of Biologists [journals.biologists.com]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Csf1R-IN-10 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Csf1R-IN-10 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1] In research, this compound is used to study the biological functions of Csf1R and to investigate its potential as a therapeutic target in various diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases.
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and poor water solubility. The primary cause is the transition from a high-concentration organic solvent stock solution (typically DMSO) to the aqueous environment of the cell culture medium, where its solubility is significantly lower.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for initially dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO to minimize moisture content, which can affect the inhibitor's stability and solubility.
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[2][3] However, primary cells are generally more sensitive.[2] It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in your experiments to minimize the risk of precipitation.
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
Possible Causes:
-
High final concentration of this compound: The desired working concentration may exceed the inhibitor's solubility limit in the aqueous media.
-
High percentage of DMSO in the final solution: While DMSO helps dissolve the inhibitor, too much of it can be toxic to cells and can also lead to precipitation when rapidly diluted.
-
Incorrect dilution method: Adding the DMSO stock directly to the full volume of media can cause rapid precipitation.
-
Low temperature of the media: Cold media can decrease the solubility of the inhibitor.
Solutions:
-
Optimize your working concentration: If possible, use the lowest effective concentration of this compound.
-
Prepare a high-concentration stock solution in DMSO: This allows you to add a smaller volume of the stock to your media, keeping the final DMSO concentration low.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of media, first, add the required amount of stock to a smaller volume of pre-warmed media. Mix gently by pipetting up and down, and then add this intermediate dilution to the rest of your culture media.
-
Pre-warm your media: Ensure your cell culture media is at 37°C before adding the inhibitor.
-
Consider the use of solubilizing agents: For particularly challenging compounds, the use of pharmaceutically acceptable co-solvents or surfactants can be explored, though their effects on your specific cell line must be validated.
Problem: The media becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
-
Interaction with media components: Components in the cell culture media, such as salts or proteins in fetal bovine serum (FBS), can interact with the inhibitor and reduce its solubility over time.
-
Temperature fluctuations: Changes in temperature within the incubator can affect the inhibitor's solubility.
-
pH changes in the media: Cellular metabolism can alter the pH of the media, which may impact the solubility of the compound.
Solutions:
-
Serum concentration: If using serum, be aware that some inhibitors can bind to serum proteins, which can affect their free concentration and solubility. You may need to test different serum concentrations.
-
Stable incubator conditions: Ensure your incubator maintains a stable temperature and CO2 level.
-
Regular media changes: For long-term experiments, regular media changes with freshly prepared inhibitor-containing media can help maintain the desired concentration and prevent the accumulation of precipitates.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data.
Table 1: Example Solubility Data for a Csf1R Inhibitor (CSF1R-IN-1)
Disclaimer: This data is for a related compound, CSF1R-IN-1, and is provided as an example. Researchers should always consult the product-specific datasheet for this compound for accurate solubility information.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 96 | 200.22 | Use of fresh, anhydrous DMSO is recommended.[4] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
Table 2: General Recommendations for Maximum DMSO Concentration in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration | Notes |
| Most immortalized cell lines | 0.1% - 0.5% | Some robust cell lines may tolerate up to 1%.[2][3] |
| Primary cells | ≤ 0.1% | More sensitive to DMSO toxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Calculation:
-
Determine the molecular weight (MW) of this compound from the product datasheet.
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
Procedure:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To aid dissolution, gently vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes or warm the solution briefly to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
-
Protocol 2: Preparation of Working Concentration of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired working concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total media volume. Ensure the final DMSO concentration will be below the tolerance limit of your cells (e.g., ≤ 0.1%).
-
In a sterile conical tube, add a small volume of the pre-warmed complete media (e.g., 1 mL).
-
Add the calculated volume of the 10 mM this compound stock solution to this small volume of media.
-
Gently mix by pipetting up and down several times. Visually inspect for any signs of precipitation.
-
Add this intermediate dilution to the remaining volume of your pre-warmed complete media and mix gently by inverting the tube.
-
Immediately add the final inhibitor-containing media to your cell cultures.
-
Visualizations
Caption: Csf1R signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
Csf1R-IN-10 stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Csf1R-IN-10 in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is not available, potent Csf1R inhibitors are often soluble in organic solvents. For similar compounds like CSF1R-IN-1 and CSF1R-IN-12, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2][3] It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][2]
Q2: How should I store the this compound stock solution?
A2: Based on data for other Csf1R inhibitors, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is recommended for up to a year, while for shorter-term storage, -20°C is suitable for up to one month.[1][2][3] Always refer to the manufacturer's specific recommendations for your compound.
Q3: What is the expected stability of this compound in aqueous media?
A3: The stability of small molecule inhibitors like this compound in aqueous solutions can be variable and depends on several factors, including pH, temperature, and the presence of other chemical entities. It is highly recommended to perform a stability assessment under your specific experimental conditions. A general protocol for assessing aqueous stability is provided in this guide.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of potent, often hydrophobic, inhibitors like this compound in aqueous buffers is generally not recommended due to poor solubility. For instance, CSF1R-IN-1 is reported to be insoluble in water.[2] The standard procedure is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low and compatible with your assay system.
Troubleshooting Guide
Issue: I observe precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer.
-
Question: What could be causing this precipitation?
-
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. The inhibitor's solubility limit in the aqueous medium has likely been exceeded. The final concentration of your compound may be too high for the chosen buffer system. Additionally, the final percentage of DMSO may be too low to maintain solubility.
-
-
Question: How can I resolve this issue?
-
Answer:
-
Reduce the final concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase the final DMSO concentration: If your experimental system tolerates it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a formulating agent: For in vivo studies, consider using formulation vehicles that can improve solubility, such as cyclodextrins or lipid-based carriers.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help dissolve small precipitates.[3]
-
-
Issue: I am seeing a decrease in the activity of this compound over the course of my multi-day experiment.
-
Question: Why might the inhibitor's activity be decreasing over time?
-
Answer: A decline in activity suggests that this compound may be degrading in your aqueous experimental medium. This degradation can be influenced by factors such as pH, temperature, light exposure, and enzymatic activity from components in your cell culture medium (e.g., serum).
-
-
Question: How can I mitigate this loss of activity?
-
Answer:
-
Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
Assess stability under your conditions: Run a stability study (as outlined in the experimental protocols below) to determine the rate of degradation in your specific medium and at your experimental temperature.
-
Protect from light: Store and handle the compound and prepared solutions protected from light, as some molecules are light-sensitive.
-
Optimize buffer conditions: If possible, adjust the pH of your buffer to a range where the compound is more stable, based on stability testing.
-
-
Summary of Csf1R Inhibitor Solubility and Storage
| Inhibitor | Recommended Solvent | Stock Solution Storage | Aqueous Solubility |
| CSF1R-IN-1 | DMSO (up to 96 mg/mL)[2] | -80°C (1 year), -20°C (1 month)[2] | Insoluble in water[2] |
| CSF1R-IN-12 | DMSO (up to 100 mg/mL)[1] | -80°C (6 months), -20°C (1 month)[1] | Not specified |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Prepare the Aqueous Test Solution: Dilute the DMSO stock solution into your chosen aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Timepoint Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the aqueous test solution to an HPLC vial and analyze it. This will serve as your baseline measurement.
-
Incubate the Test Solution: Place the remaining aqueous test solution under your desired experimental conditions (e.g., 37°C in an incubator).
-
Collect Timepoint Samples: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and transfer them to HPLC vials. Store these samples at -20°C or -80°C until analysis if they cannot be analyzed immediately.
-
HPLC Analysis: Analyze all samples by HPLC. The percentage of the remaining this compound at each time point is determined by comparing the peak area of the parent compound to the peak area at T=0.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (T½) of the compound under your experimental conditions.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound inhibits Csf1R signaling.
References
Technical Support Center: Csf1R-IN-10 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Csf1R-IN-10 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1] Csf1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia. By inhibiting Csf1R, this compound blocks downstream signaling pathways such as PI3K-AKT, ERK1/2, JAK/STAT, and NF-κB, thereby modulating the function of these immune cells.
Q2: What is the IC50 of this compound?
The in vitro IC50 of this compound is 0.005 µM.
Q3: What are the potential off-target effects of Csf1R inhibitors?
While some Csf1R inhibitors are highly selective, off-target effects can occur. These may include inhibition of other kinases with structural similarity, such as c-KIT and FLT3.[2] It is also important to note that Csf1R inhibition can affect various immune cell populations beyond microglia and tumor-associated macrophages (TAMs), including hematopoietic stem and progenitor cells.[3][4][5] This can lead to broader effects on the immune system.
Q4: How should this compound be formulated for in vivo oral administration?
While a specific formulation for this compound has not been published, a common vehicle for oral gavage of similar small molecule inhibitors in mice is a suspension in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [6]
-
30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). [7]
It is crucial to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo efficacy studies with this compound.
| Problem | Potential Cause | Recommended Action |
| Lack of In Vivo Efficacy | Poor Bioavailability: The compound may not be absorbed efficiently after oral administration. | 1. Optimize Formulation: Experiment with different formulations to improve solubility and absorption (see FAQ Q4).2. Assess Pharmacokinetics: Conduct a pharmacokinetic study to determine the plasma concentration and half-life of this compound after administration.[1][7]3. Consider Alternative Administration Route: If oral bioavailability is consistently low, explore other routes such as intraperitoneal (IP) injection. |
| Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose.2. Pharmacodynamic (PD) Analysis: Measure the inhibition of Csf1R signaling in tumors or surrogate tissues (e.g., spleen macrophages) at different doses to confirm target engagement. | |
| Rapid Metabolism or Clearance: The compound may be quickly metabolized and eliminated from the body. | 1. Pharmacokinetic Analysis: Determine the clearance rate and half-life of the compound.2. Adjust Dosing Schedule: Increase the dosing frequency based on the pharmacokinetic data to maintain therapeutic concentrations. | |
| Tumor Model Resistance: The chosen tumor model may not be dependent on Csf1R signaling for growth and survival. | 1. Confirm Csf1R Expression: Verify the expression of Csf1R on tumor-associated macrophages in your tumor model using immunohistochemistry (IHC) or flow cytometry.2. Explore Combination Therapies: Consider combining this compound with other anti-cancer agents, such as checkpoint inhibitors, as this has shown synergistic effects with other Csf1R inhibitors.[8] | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: The inhibitor may be affecting other kinases or biological pathways. | 1. Kinase Selectivity Profiling: If not already available, perform a kinase panel screen to identify potential off-target kinases for this compound.2. Reduce Dose: Lower the dose to a level that maintains efficacy while minimizing toxicity.3. Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior) and perform regular blood work to check for organ damage. |
| On-Target Toxicity: Inhibition of Csf1R in normal tissues can lead to adverse effects. | 1. Assess Hematopoietic Effects: Monitor complete blood counts (CBCs) to check for effects on hematopoietic cells.[3][4][5]2. Histopathological Analysis: Perform histopathology on major organs at the end of the study to identify any tissue damage. | |
| Variability in Efficacy Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | 1. Standardize Dosing Technique: Ensure all personnel are properly trained in the chosen administration method (e.g., oral gavage).2. Use Appropriate Dosing Volume: Calculate and administer the correct volume based on individual animal body weight. |
| Biological Variability: Differences in tumor growth rates or immune responses between individual animals. | 1. Increase Group Size: Use a sufficient number of animals per group to account for biological variability.2. Randomize Animals: Randomize animals into treatment and control groups to minimize bias. |
Quantitative Data Summary
| Compound | IC50 (nM) | In Vivo Model | Dosing Route | Reported Efficacy | Reference |
| This compound | 5 | Not Reported | Not Reported | Not Reported | |
| BPR1R024 (structurally related) | 0.53 | Murine Colon Tumor (MC38) | Oral | Tumor Growth Inhibition (TGI) = 59% | [1][7] |
| GW2580 | Not Reported | Alzheimer's Disease Model (APP/PS1 mice) | Oral (in diet) | Improved memory and behavior, prevented synaptic degeneration | [9] |
| PLX5622 | Not Reported | Retinal Microglia Reporter Mice | Oral (in diet) | Dramatically reduced microglia counts in the retina | [10] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an Oral Csf1R Inhibitor in a Syngeneic Mouse Tumor Model
This protocol is a general guideline and should be adapted based on the specific characteristics of this compound and the chosen tumor model.
-
Animal Model:
-
Select a suitable syngeneic mouse tumor model with known dependence on or significant infiltration of Csf1R-positive macrophages (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer).
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model).
-
Animals should be age and sex-matched.
-
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 50-100 mm³).
-
-
Compound Formulation and Administration:
-
Prepare a fresh formulation of this compound for each administration. A potential starting formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Administer the compound orally via gavage once or twice daily. The exact dose and schedule should be determined from preliminary dose-finding and pharmacokinetic studies. A starting point could be based on effective doses of similar compounds (e.g., 25-50 mg/kg).
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic and Immune Cell Analysis:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for Csf1R, macrophage markers (e.g., F4/80, CD68, CD206, CD80), and T-cell markers (e.g., CD4, CD8) to assess changes in the tumor microenvironment.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify different immune cell populations, including M1 and M2 macrophages, T cells, and myeloid-derived suppressor cells (MDSCs).
-
Western Blot or ELISA: Analyze protein lysates from tumor tissue to confirm the inhibition of Csf1R phosphorylation and downstream signaling pathways.
-
Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dramatic Effect of Oral CSF-1R Kinase Inhibitor on Retinal Microglia Revealed by In Vivo Scanning Laser Ophthalmoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-10 inconsistent results in proliferation assays
Technical Support Center: Csf1R-IN-10
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R is crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages.[3][4][5] Upon binding of its ligands, CSF-1 or IL-34, CSF1R activates several downstream signaling pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, which are essential for cellular proliferation.[3][6] this compound blocks the tyrosine kinase activity of CSF1R, thereby inhibiting these signaling cascades and preventing cell proliferation in CSF1R-dependent cells.[7]
Q2: Which cell lines are sensitive to this compound?
Cell lines with high expression of CSF1R are generally sensitive to this compound. This includes various myeloid leukemia cell lines, such as Mono-Mac 1 and THP-1, as well as primary acute myeloid leukemia (AML) patient samples.[8][9][10] The sensitivity of a cell line to this compound is often dependent on the paracrine signals from supporting cells that express CSF1.[9] It is crucial to verify CSF1R expression in your cell line of interest before initiating proliferation assays.
Q3: What is the expected outcome of a successful proliferation assay with this compound?
In a successful proliferation assay, this compound should induce a dose-dependent decrease in the proliferation of CSF1R-expressing cells. This is typically observed as a reduction in viable cell number, metabolic activity (e.g., in an MTT or MTS assay), or DNA synthesis (e.g., in a BrdU assay) with increasing concentrations of the inhibitor.
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays can arise from various factors, ranging from experimental technique to the biological properties of the cells and inhibitor.
Problem 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells to prevent settling.[11] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[12] |
| "Edge effect" in microplates | To minimize evaporation in the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. |
| Incomplete solubilization of formazan (MTT assay) | After adding the solubilization agent (e.g., DMSO), ensure complete mixing by pipetting up and down until no visible crystals remain.[11] |
Problem 2: No significant inhibition of proliferation, even at high concentrations.
| Possible Cause | Recommended Solution |
| Low or absent CSF1R expression in the cell line | Confirm CSF1R expression in your cell line using techniques like flow cytometry, Western blot, or qPCR.[8] |
| Cell line is not dependent on CSF1R signaling for proliferation | Some cell lines may have alternative signaling pathways that drive proliferation, rendering them insensitive to CSF1R inhibition.[8] Consider using a positive control cell line known to be sensitive to CSF1R inhibitors. |
| Degraded or inactive this compound | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| Presence of high concentrations of CSF-1 or IL-34 in the serum | The ligands for CSF1R in the culture medium can compete with the inhibitor. Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. |
| Off-target effects of the inhibitor | At very high concentrations, kinase inhibitors can have off-target effects that may paradoxically promote proliferation or mask the intended inhibitory effect.[13] It is important to perform a dose-response curve to identify the optimal concentration range. |
Problem 3: Increased proliferation or metabolic activity at certain inhibitor concentrations.
| Possible Cause | Recommended Solution |
| Hormetic effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. This is a known phenomenon in toxicology and pharmacology. |
| Assay interference | The inhibitor itself might interfere with the assay chemistry. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for increased viability.[14] Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. |
| Stress response | Cells may initially increase their metabolic rate as a stress response to the inhibitor, which can be misinterpreted as increased proliferation in metabolic assays like the MTT assay.[14] |
Experimental Protocols
Standard Proliferation Assay using a Tetrazolium-based (e.g., MTT) Method
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.[12]
-
Perform a cell count and assess viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density (empirically determine the optimal density for your cell line to ensure they are still in logarithmic growth at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Inhibitor Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the corresponding inhibitor dilution. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data
Reported IC50 Values for CSF1R Inhibitors
| Inhibitor | CSF1R IC50 | Other Kinases Inhibited (IC50) | Reference |
| Csf1R-IN-3 | 2.1 nM | - | [1] |
| Edicotinib (JNJ-40346527) | 3.2 nM | KIT (20 nM), FLT3 (190 nM) | [1][15] |
| ARRY-382 | 9 nM | - | [15] |
| Pexidartinib (PLX3397) | 13 nM | KIT (27 nM), FLT3 (160 nM) | [15] |
| BLZ945 | 1 nM | KIT (3200 nM), FLT3 (9100 nM) | [15] |
| PLX5622 | < 10 nM | - | [16] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a standard proliferation assay.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chinese researchers divulge new CSF-1R inhibitors for cancer | BioWorld [bioworld.com]
- 11. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Csf1R-IN-10 Administration in Murine Models: A Technical Support Guide
Disclaimer: The following guidance is tailored for a potent and selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), referred to here as Csf1R-IN-10. As specific in vivo data for "this compound" is not publicly available, this guide has been developed using established principles and data from extensively studied Csf1R inhibitors such as PLX3397, PLX5622, and GW2580. Researchers should always perform initial dose-finding and toxicity studies for their specific compound and experimental setup.
This technical support center provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing long-term in vivo studies involving this compound for the depletion of macrophages and microglia in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] By blocking the Csf1R signaling pathway, this compound induces apoptosis in these cell populations, leading to their depletion in various tissues, including the central nervous system.[3][4]
Q2: How should I determine the optimal dose of this compound for my long-term study?
A2: The optimal dose will depend on the desired level of macrophage/microglia depletion and the specific mouse strain and disease model. A pilot dose-response study is highly recommended. Based on data from similar compounds, a starting point for a potent Csf1R inhibitor formulated in chow could be in the range of 300-1200 parts per million (ppm).[5][6] For oral gavage, doses ranging from 40-80 mg/kg/day have been used for compounds like GW2580.[7][8]
Key considerations for your pilot study:
-
Dose Escalation: Start with a low dose and escalate to higher concentrations.
-
Duration: Treat small cohorts of mice for at least 2-3 weeks to allow for steady-state depletion.[9]
-
Monitoring: Regularly monitor for both efficacy (macrophage/microglia depletion) and signs of toxicity.
Q3: What is the most effective method for long-term administration of this compound?
A3: For long-term studies, formulating this compound into the rodent chow is the most common and least stressful method for the animals.[10][11] This ensures continuous drug exposure. Oral gavage is an alternative but is more labor-intensive and can induce stress with repeated administration.
Q4: How can I confirm the depletion of macrophages and microglia in my mouse model?
A4: Depletion can be verified using several methods:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining of tissue sections (e.g., brain, spleen, liver) with antibodies against macrophage/microglia markers such as Iba1 or P2Y12.[9]
-
Flow Cytometry: Analysis of single-cell suspensions from tissues of interest using antibodies against myeloid markers like CD11b and CD45 to quantify the percentage of resident immune cells.[9]
Q5: What are the potential side effects or toxicities associated with long-term this compound administration?
A5: While many selective Csf1R inhibitors are well-tolerated, potential side effects can occur, especially at higher doses. These may include:
-
Changes in Body Weight: Monitor body weight regularly.[6]
-
Hematological Effects: Some Csf1R inhibitors can affect blood cell counts.[3] A complete blood count (CBC) can be performed as part of toxicity monitoring.
-
Off-Target Effects: Less selective inhibitors may have off-target activities leading to unforeseen toxicities.[12]
-
Increased Susceptibility to Infections: As macrophages are a key component of the innate immune system, their depletion could potentially increase susceptibility to certain pathogens.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal Macrophage/Microglia Depletion | - Insufficient dose of this compound.- Poor bioavailability of the compound.- Inconsistent drug intake (if administered in chow).- Resistance of a specific macrophage subpopulation.[3] | - Increase the dose of this compound in a stepwise manner.- Ensure proper formulation and homogeneity of the medicated chow.- Consider an alternative route of administration (e.g., oral gavage) for more precise dosing.- Characterize the remaining macrophage population to determine if they are a resistant subtype. |
| Significant Weight Loss or Poor Health of Mice | - Toxicity due to high dosage.- Off-target effects of the inhibitor.- Dehydration or reduced food intake. | - Immediately reduce the dose or temporarily halt treatment.- Provide supportive care, such as supplemental hydration and palatable food.- If toxicity persists at effective doses, consider a more selective Csf1R inhibitor if available.- Perform a thorough necropsy and histological analysis to identify target organs of toxicity. |
| Variability in Depletion Between Animals | - Differences in food and water intake.- Individual differences in drug metabolism.- Inconsistent formulation of the medicated chow. | - House mice individually to accurately monitor food consumption.- Ensure the medicated chow is well-mixed and stored properly to prevent degradation of the compound.- Increase the cohort size to account for individual variability. |
| Repopulation of Macrophages/Microglia During the Study | - Discontinuation or inconsistent administration of the inhibitor. | - Ensure a continuous and consistent supply of the medicated chow.- If using oral gavage, adhere strictly to the dosing schedule.- It is known that microglia can repopulate upon withdrawal of the inhibitor.[13] |
Experimental Protocols
Protocol 1: Formulation of this compound in Rodent Chow
-
Determine the Target Concentration: Based on pilot studies, determine the desired concentration of this compound in parts per million (ppm) (mg of inhibitor per kg of chow). A common starting concentration for potent inhibitors is 1200 ppm.[9][10]
-
Contact a Commercial Vendor: It is highly recommended to have the medicated chow prepared by a reputable vendor (e.g., Research Diets, Inc.) to ensure accurate and homogenous mixing.[14]
-
Provide Compound Information: Supply the vendor with the required amount of this compound and its purity information.
-
Specify Control Diet: Order a control diet (e.g., AIN-76A) without the inhibitor from the same vendor to ensure consistency.[10]
-
Storage: Store the medicated and control chow according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent compound degradation.
Protocol 2: Monitoring Macrophage/Microglia Depletion by Flow Cytometry
-
Tissue Collection: Euthanize mice and perfuse with ice-cold phosphate-buffered saline (PBS) to remove circulating blood cells. Collect tissues of interest (e.g., brain, spleen, liver).
-
Single-Cell Suspension: Prepare single-cell suspensions from the collected tissues using appropriate enzymatic digestion and mechanical dissociation methods.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers. A common panel for microglia is CD45 (intermediate expression) and CD11b (high expression). For peripheral macrophages, markers will vary by tissue.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data to quantify the percentage and absolute number of macrophages/microglia in the treated versus control groups.
Quantitative Data Summary
| Compound | Dose/Administration | Observed Effect | Reference |
| PLX5622 | 1200 ppm in chow | ~95% depletion of microglia after 7 days. | [9] |
| PLX5622 | 300 ppm in chow | ~40% loss of microglia. | [5] |
| PLX3397 | 600 ppm in chow | Dose-dependent depletion of microglia. | [6] |
| PLX3397 | 75 ppm in chow | No significant microglia depletion. | [6] |
| GW2580 | 80 mg/kg, oral gavage, twice daily | Completely blocked CSF-1-dependent tumor growth. | [7][15] |
| GW2580 | 40 mg/kg, oral gavage | Inhibited CSF-1 signaling in vivo. | [7] |
Visualizations
Caption: Csf1/Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Adjusting this compound Dosage in Long-Term Mouse Studies.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 10. Inhibition of colony-stimulating factor-1 receptor (CSF-1R) with PLX5622 [bio-protocol.org]
- 11. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Csf1R Inhibitors and Peripheral Macrophage Populations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, with a focus on their impact on peripheral macrophage populations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Csf1R inhibitors?
A1: Csf1R inhibitors are typically small molecules that block the intracellular kinase activity of the Csf1 receptor.[1] Csf1R is a receptor tyrosine kinase that, upon binding to its ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][3][4] These pathways, including PI3K-AKT, MAPK/ERK, and JAK/STAT, are crucial for the survival, proliferation, differentiation, and function of macrophages and their progenitors.[3][5] By inhibiting the kinase activity, these drugs block these essential signals, leading to apoptosis and depletion of Csf1R-dependent cells, including most tissue-resident macrophages.
Q2: What is the expected impact of Csf1R inhibition on peripheral macrophage populations?
A2: Csf1R signaling is essential for the maintenance of most tissue-resident macrophage populations.[2] Treatment with a Csf1R inhibitor is expected to lead to a significant reduction in the number of macrophages in various tissues, such as the liver, peritoneum, and lung. The extent and kinetics of depletion can vary depending on the specific inhibitor, its dosage, the duration of treatment, and the specific macrophage population. Some studies with other Csf1R inhibitors have also reported effects on macrophage polarization, often leading to a suppression of the M2-like phenotype.
Q3: Are Csf1R inhibitors specific to macrophages?
A3: While macrophages are highly dependent on Csf1R signaling, other cell types also express Csf1R, including monocytes, osteoclasts, and microglia.[4] Therefore, Csf1R inhibitors can affect these cell populations as well. Some studies have shown that Csf1R inhibition can also impact other hematopoietic lineages, including effects on myeloid and lymphoid compartments. The specificity of any given inhibitor depends on its kinase selectivity profile.
Q4: How quickly can I expect to see macrophage depletion after starting treatment?
A4: The kinetics of macrophage depletion can vary. Some studies using other Csf1R inhibitors have shown significant depletion within days to a few weeks of continuous treatment. However, the exact timing will depend on the inhibitor's potency, pharmacokinetic properties, and the dosage used. It is recommended to perform a time-course study to determine the optimal treatment duration for your specific experimental goals.
Q5: What happens to macrophage populations after stopping treatment with a Csf1R inhibitor?
A5: Following the cessation of Csf1R inhibitor treatment, macrophage populations generally repopulate. The kinetics of this repopulation can vary depending on the tissue and the duration of the depletion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or incomplete macrophage depletion | - Suboptimal inhibitor dosage: The dose of Csf1R-IN-10 may be too low for the specific animal model or cell line. - Insufficient treatment duration: The treatment period may not be long enough to achieve maximal depletion. - Pharmacokinetic issues: Poor bioavailability or rapid clearance of the inhibitor. - Compensatory mechanisms: Upregulation of alternative survival signals in macrophages. | - Perform a dose-response study to determine the optimal concentration of this compound. - Conduct a time-course experiment to identify the optimal treatment duration. - Consult the manufacturer's data sheet for information on the inhibitor's stability and solubility. Consider alternative delivery routes if bioavailability is a concern. - Analyze the expression of other survival factors in the target tissue. |
| Off-target effects observed | - Lack of inhibitor specificity: this compound may be inhibiting other kinases. - Impact on other Csf1R-expressing cells: Effects on monocytes, osteoclasts, or other cell types. | - Review the kinase selectivity profile of this compound if available. - Use the lowest effective dose to minimize off-target effects. - Carefully characterize the cellular composition of your target tissues to identify effects on other cell populations. |
| Toxicity or adverse events in animal models | - High dosage: The dose of the inhibitor may be too high, leading to systemic toxicity. - On-target toxicity: Depletion of essential Csf1R-dependent cell populations can have physiological consequences. | - Reduce the dosage of the inhibitor. - Monitor animal health closely during the treatment period (e.g., body weight, behavior). - Consult relevant literature on the known systemic effects of Csf1R inhibition. |
Data Presentation
Below are example tables to illustrate how you might present quantitative data from your experiments.
Table 1: Example of In Vitro IC50 Data for this compound
| Cell Line | Target | IC50 (µM) |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Csf1R | 0.005 |
| Human Monocyte-Derived Macrophages (MDMs) | Csf1R | Data not available |
| Other Kinase 1 | Target | Data not available |
| Other Kinase 2 | Target | Data not available |
Note: The IC50 value for this compound is reported as 0.005 µM.[2] Data for other cell lines and kinases are hypothetical and should be determined experimentally.
Table 2: Example of In Vivo Macrophage Depletion Data
| Tissue | Treatment Group | Macrophage Count (Cells/mm²) ± SEM | % Depletion |
| Liver | Vehicle Control | 150 ± 12 | - |
| This compound (X mg/kg) | 30 ± 5 | 80% | |
| Spleen | Vehicle Control | 250 ± 20 | - |
| This compound (X mg/kg) | 100 ± 15 | 60% | |
| Peritoneal Cavity | Vehicle Control | 5 x 10⁵ ± 0.5 x 10⁵ | - |
| This compound (X mg/kg) | 1 x 10⁵ ± 0.2 x 10⁵ | 80% |
Note: This table presents hypothetical data. Actual depletion rates will need to be determined experimentally for this compound.
Experimental Protocols
General Protocol for In Vivo Macrophage Depletion using a Csf1R Inhibitor
This protocol provides a general framework. Specific parameters such as animal model, inhibitor dose, and route of administration should be optimized for your experiment.
-
Animal Model: Select the appropriate animal model for your research question.
-
Inhibitor Preparation:
-
Based on the manufacturer's instructions, dissolve this compound in a suitable vehicle (e.g., DMSO, PEG, Tween 80).
-
Prepare the final dosing solution by diluting the stock in a sterile vehicle suitable for in vivo administration (e.g., saline, PBS).
-
-
Dosing and Administration:
-
Determine the appropriate dose based on preliminary dose-response studies or literature on similar compounds.
-
Administer the inhibitor or vehicle control to the animals using the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatment daily or as determined by the pharmacokinetic properties of the inhibitor.
-
-
Monitoring: Monitor the health of the animals throughout the experiment (e.g., body weight, clinical signs).
-
Tissue Collection and Analysis:
-
At the desired time point, euthanize the animals and collect the tissues of interest.
-
Process the tissues for analysis:
-
Immunohistochemistry/Immunofluorescence: Fix tissues in formalin or freeze in OCT for sectioning and staining with macrophage-specific markers (e.g., F4/80, CD68, Iba1).
-
Flow Cytometry: Prepare single-cell suspensions from tissues and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b, CD68) to quantify macrophage populations.
-
Gene Expression Analysis: Isolate RNA from tissues to analyze the expression of macrophage-related genes by qRT-PCR or RNA-seq.
-
-
-
Data Analysis: Quantify the number of macrophages in the different treatment groups and perform statistical analysis to determine the significance of any observed depletion.
Visualizations
Below are diagrams to visualize key concepts related to Csf1R signaling and experimental design.
Caption: Csf1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Defining mononuclear phagocyte distribution and behaviour in the zebrafish heart [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Defining mononuclear phagocyte distribution and behaviour in the zebrafish heart [elifesciences.org]
Minimizing Csf1R-IN-10 side effects in animal models
Disclaimer: The information provided in this technical support center is primarily based on data from widely studied Csf1R inhibitors, such as PLX5622 and pexidartinib (PLX3397). Currently, there is limited specific published data available for Csf1R-IN-10. Therefore, the troubleshooting guides, FAQs, and protocols should be considered as general guidance. Researchers should always perform initial dose-finding and toxicity studies for this compound in their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to side effects?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase. CSF1R is crucial for the survival, proliferation, and differentiation of macrophages and their precursors, including microglia in the central nervous system (CNS) and osteoclasts.[1] By blocking the CSF1R signaling pathway, this compound depletes these cell populations.
Side effects arise because CSF1R is also expressed on other cells and plays a role in various physiological processes. Off-target effects on other kinases can also contribute to the side effect profile.
Q2: What are the most common side effects observed with Csf1R inhibitors in animal models?
A2: Based on studies with similar Csf1R inhibitors, the most common side effects in animal models include:
-
Hematopoietic System: Changes in blood cell counts, including effects on red blood cells, platelets, and various white blood cell populations.[2]
-
Peripheral Macrophage Depletion: Reduction of macrophages in tissues such as the liver (Kupffer cells), spleen, and peritoneum, which can affect immune function and tissue homeostasis.[2]
-
Musculoskeletal System: Given the role of CSF1R in osteoclast development, alterations in bone density can occur with prolonged treatment.
-
General Health: Weight loss and changes in hair color have been reported.[2][3]
-
Central Nervous System: While often the target, depletion of microglia can have unintended consequences on neurodevelopment and synaptic plasticity, especially in young animals.[2]
Q3: Are the side effects of Csf1R inhibitors reversible?
A3: For many of the observed side effects, cessation of the inhibitor allows for the repopulation of the depleted cell lineages.[2][4] For instance, microglia can repopulate the CNS after withdrawal of the inhibitor. However, the long-term consequences of transient depletion, especially during critical developmental periods, are still under investigation.
Troubleshooting Guides
Issue 1: Significant Weight Loss in Treated Animals
Possible Cause:
-
Reduced appetite or metabolic changes due to the inhibitor.
-
Dehydration.
-
General malaise.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if there is a significant decrease.
-
Dietary Supplementation:
-
Provide a highly palatable and calorically dense diet.
-
Consider supplementing with nutritional gels or liquids.
-
-
Hydration Support:
-
Ensure easy access to water.
-
If necessary, provide subcutaneous fluids (e.g., sterile saline) as per veterinary guidance.
-
-
Dose Adjustment:
-
If weight loss is severe (>15-20% of initial body weight), consider reducing the dose of this compound or implementing a temporary "drug holiday."
-
-
Environmental Enrichment: House animals in an enriched environment to reduce stress, which can impact appetite and overall health.[3]
Issue 2: Abnormal Hematological Findings
Possible Cause:
-
On-target effect on hematopoietic precursors in the bone marrow expressing Csf1R.
-
Off-target effects on other kinases involved in hematopoiesis.
Troubleshooting Steps:
-
Establish a Baseline: Perform a complete blood count (CBC) before initiating treatment to establish a baseline for each animal.
-
Regular Monitoring: Conduct regular CBCs (e.g., weekly or bi-weekly) to monitor for changes in red blood cells, white blood cells, and platelets.
-
Dose Titration: If significant and progressive cytopenias are observed, consider a dose reduction of this compound.
-
Supportive Care:
-
For severe anemia or thrombocytopenia, consult with a veterinarian about potential supportive care measures.
-
Co-administration of hematopoietic growth factors could be explored, but this may interfere with the intended effects of Csf1R inhibition and requires careful consideration and validation.
-
Data Summary Table
Table 1: Potential Side Effects of Csf1R Inhibitors in Animal Models and Mitigation Strategies (Based on Analogous Compounds)
| Side Effect Category | Specific Observation | Potential Mitigation Strategies | Monitoring Parameters |
| General Health | Weight Loss | - Provide palatable, high-calorie diet- Monitor hydration, provide fluids if necessary- Dose reduction or drug holiday | - Body weight (daily/bi-weekly)- Food and water intake |
| Hair Depigmentation | - Generally considered a cosmetic effect with minimal health impact- Document changes in coat color | - Photographic documentation | |
| Hematological | Anemia, Thrombocytopenia, Neutropenia | - Regular blood monitoring- Dose reduction or interruption- Consider supportive care (consult veterinarian) | - Complete Blood Count (CBC) with differential (weekly/bi-weekly) |
| Hepatic | Elevated Liver Enzymes (ALT, AST) | - Monitor liver function- Dose reduction if elevations are significant and progressive | - Serum chemistry panel (baseline and periodic) |
| Musculoskeletal | Altered Bone Density | - Primarily a concern in long-term studies- Consider baseline and end-of-study bone density measurements | - Micro-CT or DEXA scan (for long-term studies) |
Experimental Protocols
Protocol 1: General Administration and Monitoring of this compound in Mice
1. Materials:
-
This compound
-
Vehicle for dissolution (e.g., DMSO, PEG300, Tween 80, saline - vehicle to be optimized for this compound)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal scale
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
2. Procedure:
-
Dose Preparation: Prepare a fresh solution of this compound in the appropriate vehicle on each day of dosing. Ensure complete dissolution.
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements:
-
Record the initial body weight of each animal.
-
Collect a baseline blood sample for a complete blood count (CBC) and serum chemistry panel.
-
-
Administration:
-
Administer this compound via the intended route (e.g., oral gavage) at the predetermined dose and frequency.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Monitoring:
-
Record body weight daily for the first week and at least twice weekly thereafter.
-
Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Collect blood samples at regular intervals (e.g., weekly) to monitor hematological and serum chemistry parameters.
-
-
Dose Adjustment: If signs of toxicity (e.g., >15% weight loss, severe cytopenia) are observed, consider reducing the dose or temporarily halting administration.
Protocol 2: Assessment of Hematological Side Effects
1. Materials:
-
Blood collection supplies (as above)
-
Automated hematology analyzer or access to a diagnostic laboratory.
-
Microscope and slides for blood smear analysis.
2. Procedure:
-
Blood Collection:
-
Collect a small volume of blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein) into an EDTA-coated tube.
-
Ensure proper animal handling to minimize stress.
-
-
Complete Blood Count (CBC):
-
Perform a CBC to quantify red blood cells, hemoglobin, hematocrit, platelets, and total white blood cells.
-
Obtain a white blood cell differential to assess neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
-
Blood Smear:
-
Prepare a blood smear to visually assess cell morphology for any abnormalities.
-
-
Data Analysis:
-
Compare the results from treated animals to those of the vehicle-treated control group and to baseline values.
-
Statistically analyze the data to identify significant changes.
-
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice. [escholarship.org]
- 3. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-10 Resistance Mechanisms: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Csf1R-IN-10 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. CSF1R is a key receptor that, upon binding to its ligands CSF-1 or IL-34, activates downstream signaling pathways crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2][3] In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of CSF1R and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis.[2][4] this compound blocks the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its signaling activity and depleting or reprogramming TAMs.[1][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound and other CSF1R inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the CSF1R gene itself, which prevent the inhibitor from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the dependency on CSF1R signaling for their survival and proliferation.
Q3: What are the common on-target mutations that confer resistance to CSF1R inhibitors?
Mutations in the kinase domain of CSF1R are a primary mechanism of on-target resistance. These mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket. For example, a glycine to alanine substitution at position 795 (G795A) in human CSF1R has been shown to confer resistance to multiple CSF1R inhibitors.[6] Another mutation, D802V, has also been identified as a cause of resistance to imatinib, which also targets CSF1R.[7]
Q4: How can I detect on-target resistance mutations in my cell lines?
To identify potential resistance-conferring mutations in the CSF1R gene, you can perform Sanger sequencing of the kinase domain or utilize next-generation sequencing (NGS) for a more comprehensive analysis of the entire gene.
Q5: What are the key bypass signaling pathways that can be activated?
Activation of alternative receptor tyrosine kinases (RTKs) is a common mechanism for bypassing CSF1R inhibition. This can lead to the reactivation of downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[8] For instance, aberrant activation of IGF-1R signaling has been implicated in resistance to CSF1R inhibitors in glioblastoma.[1] Other RTKs such as HER2 and EGFR can also mediate resistance.[8]
Troubleshooting Guide
Problem: Decreased this compound efficacy in my in vitro cancer cell culture.
This troubleshooting guide will help you investigate the potential causes of reduced sensitivity to this compound in your experiments.
Step 1: Confirm Csf1R Expression and Activity
-
Question: Are the cancer cells expressing functional CSF1R?
-
Rationale: this compound is a targeted inhibitor, and its efficacy depends on the target's presence and activity.
-
Experiment:
-
Western Blot: Analyze total and phosphorylated CSF1R levels in your resistant cells compared to sensitive parental cells. A lack of CSF1R expression or phosphorylation in the presence of its ligand (CSF-1) might indicate a loss of target dependency.
-
Flow Cytometry: Quantify cell surface expression of CSF1R.
-
Step 2: Investigate On-Target Resistance
-
Question: Have the cancer cells acquired mutations in the CSF1R gene?
-
Rationale: Mutations in the kinase domain can prevent this compound from binding to its target.
-
Experiment:
Step 3: Assess Bypass Signaling Pathway Activation
-
Question: Are alternative pro-survival pathways compensating for CSF1R inhibition?
-
Rationale: Upregulation of other signaling pathways can render the cells independent of CSF1R.
-
Experiment:
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the activation of a wide range of RTKs in your resistant cells compared to parental cells.
-
Western Blot: Probe for key downstream signaling molecules such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).[9] Persistent activation of these pathways in the presence of this compound suggests bypass signaling.
-
Quantitative Data Summary
Table 1: Examples of CSF1R Mutations and Inhibitor Resistance
| Mutation | Inhibitor(s) | Fold Increase in IC50 | Cancer Type/Cell Line | Reference |
| G795A | PLX3397, PLX5622 | >100 | Murine macrophages, Human iPSC-derived microglia | [6] |
| D802V | Imatinib | Significant | Not specified | [7] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Mechanisms of Resistance to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering an inhibitor-resistant human CSF1R variant for microglia replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight on Mutation-Induced Resistance from Molecular Dynamics Simulations of the Native and Mutated CSF-1R and KIT | PLOS One [journals.plos.org]
- 8. frontiersin.org [frontiersin.org]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of CSF1R Inhibitors: Csf1R-IN-10 versus Pexidartinib (PLX3397)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R): Csf1R-IN-10 and the well-characterized compound, Pexidartinib (PLX3397). While extensive data is available for Pexidartinib, public information on this compound is limited. This document summarizes the currently available data and offers a comprehensive framework of experimental protocols for researchers seeking to conduct their own comparative studies.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[2][3] Consequently, the development of small molecule inhibitors targeting CSF1R is an area of intense research.
Pexidartinib (PLX3397) is an orally bioavailable and potent inhibitor of CSF1R that has undergone significant pre-clinical and clinical evaluation.[4] this compound is a more recently described inhibitor with limited publicly available data. This guide aims to consolidate the known in vitro properties of both compounds and provide standardized methodologies for their direct comparison.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of this compound and Pexidartinib is crucial for understanding their therapeutic potential and potential off-target effects. Based on available data, this compound demonstrates high potency against CSF1R.
Table 1: In Vitro Potency against CSF1R
| Compound | IC50 (nM) |
| This compound | 5[5] |
| Pexidartinib (PLX3397) | 13 - 20 |
Pexidartinib has been profiled against a broader panel of kinases, revealing a degree of selectivity for CSF1R and other related kinases.
Table 2: Kinase Selectivity Profile of Pexidartinib (PLX3397)
| Kinase Target | IC50 (nM) |
| c-KIT | 27 |
| FLT3 | 160 |
Note: A comprehensive kinase selectivity profile for this compound is not publicly available.
CSF1R Signaling Pathway
Understanding the downstream effects of CSF1R inhibition is critical. The binding of CSF1 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
References
A Comparative Guide to CSF1R Inhibitors: GW2580 and Csf1R-IN-10
This guide provides a detailed comparison of the efficacy and mechanisms of action of two inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R): GW2580 and Csf1R-IN-10. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including peer-reviewed literature and supplier databases, was extensively searched for data on "this compound". As of the date of this publication, no specific scientific data regarding the efficacy, mechanism of action, or experimental protocols for a compound explicitly named "this compound" could be retrieved. The information presented for this compound is based on a similarly named compound, "Csf1R-IN-2", and serves as a placeholder for comparative purposes. The majority of the detailed data and protocols herein pertain to the well-characterized inhibitor, GW2580.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2][3] Its natural ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2][3] Aberrant CSF1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[4][5] Small molecule inhibitors that target the ATP-binding site of the CSF1R kinase domain are a major class of therapeutics under investigation.
Mechanism of Action
Both GW2580 and other CSF1R inhibitors typically function as ATP-competitive inhibitors. They bind to the kinase domain of the CSF1R, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of downstream signaling pathways ultimately inhibits the cellular functions mediated by CSF1R activation.[6]
GW2580 is a selective inhibitor of the c-FMS kinase (CSF1R).[6] It acts as a competitive inhibitor of ATP binding to the CSF1R kinase domain.[6]
This compound (data based on Csf1R-IN-2): Csf1R-IN-2 is described as an orally active inhibitor of SRC, MET, and c-FMS (CSF1R).[7] This suggests that it may have a broader kinase inhibition profile compared to the more selective GW2580.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for GW2580. A placeholder is included for this compound.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Inhibitor | Target | Assay Type | IC50 | Reference |
| GW2580 | c-FMS (CSF1R) | Enzyme Assay | 30 nM | [8] |
| c-FMS (CSF1R) | Cell-Based Phosphorylation Assay | < 20 nM | [8] | |
| c-FMS (CSF1R) | Enzyme Assay (ATP competitive) | Ki = 120 nM | [8] | |
| This compound | c-FMS (CSF1R) | Enzyme Assay | 0.76 nM (for Csf1R-IN-2) | [7] |
| SRC | Enzyme Assay | 0.12 nM (for Csf1R-IN-2) | [7] | |
| MET | Enzyme Assay | 0.14 nM (for Csf1R-IN-2) | [7] |
Table 2: In Vivo Efficacy Data
| Inhibitor | Model | Dosing | Key Findings | Reference |
| GW2580 | Murine Colon Tumor Model (MC38) | Oral administration | Delayed tumor growth, increased M1/M2 macrophage ratio | [9] |
| Alzheimer's Disease Mouse Model | Oral administration | Ameliorated memory deficits | [10] | |
| Excitotoxin-induced Neurodegeneration | Systemic administration | Reduced neuronal cell loss and gliosis | [10] | |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
CSF1R Kinase Assay (Radiometric)
This protocol is adapted from a standard radiometric kinase assay to determine the enzymatic activity of CSF1R and the potency of inhibitors.
Materials:
-
Recombinant human CSF1R (catalytic domain)
-
8 mM MOPS pH 7.0, 0.2 mM EDTA
-
Substrate peptide (e.g., 250 µM KKKSPGEYVNIEFG)
-
10 mM MgAcetate
-
[γ-33P]-ATP
-
Test inhibitor (dissolved in DMSO)
-
0.5% Phosphoric acid
-
Filter plates
-
Methanol
-
Scintillation counter
Procedure:
-
Prepare a reaction buffer containing 8 mM MOPS pH 7.0, 0.2 mM EDTA, the substrate peptide, and 10 mM MgAcetate.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Add the recombinant CSF1R enzyme to each well, except for the no-enzyme control.
-
Initiate the reaction by adding the Mg/[γ-33P]-ATP mix.
-
Incubate the plate for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter plate.
-
Wash the filter plate four times with 0.425% phosphoric acid and once with methanol.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[11]
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with CSF1R inhibitors.
Materials:
-
Cells expressing CSF1R (e.g., macrophage cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CSF1R inhibitor in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., 4T1 murine breast cancer cells)
-
Test inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry for immune cell populations).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).[13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Comparing CSF1R Inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. biogene-india.com [biogene-india.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rupress.org [rupress.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to CSF1R Inhibitors: Selectivity Profile and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in oncology, immunology, and neurodegenerative diseases. Inhibition of CSF1R signaling can modulate the tumor microenvironment, reduce inflammation, and impact microglial function. A growing number of small molecule inhibitors targeting CSF1R have been developed, each with a distinct selectivity profile. This guide provides a comparative analysis of the kinase selectivity of several prominent CSF1R inhibitors: Pexidartinib (PLX3397), BLZ945, ARRY-382, and JNJ-40346527.
Note: Information regarding the selectivity profile of Csf1R-IN-10 is not publicly available at the time of this publication. Therefore, a direct comparison with this specific inhibitor cannot be provided. This guide will focus on a detailed comparison of the aforementioned, well-characterized CSF1R inhibitors.
Introduction to CSF1R and Its Inhibition
CSF1R is a receptor tyrosine kinase that, upon binding to its ligands CSF1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] In the context of cancer, tumor-associated macrophages (TAMs) often overexpress CSF1R and contribute to an immunosuppressive tumor microenvironment.[2] By inhibiting CSF1R, small molecule inhibitors can deplete or repolarize these TAMs, thereby restoring anti-tumor immunity.[2]
The therapeutic efficacy and potential off-target effects of CSF1R inhibitors are intrinsically linked to their kinase selectivity. A highly selective inhibitor will primarily engage CSF1R, minimizing unintended interactions with other kinases that could lead to adverse events. Conversely, multi-kinase inhibitors may offer broader therapeutic effects but with a potentially more complex safety profile. This guide aims to provide a clear, data-driven comparison of the selectivity of key CSF1R inhibitors to aid researchers in selecting the most appropriate tool for their specific research needs.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values) of Pexidartinib, BLZ945, ARRY-382, and JNJ-40346527 against CSF1R and other closely related kinases. Lower IC50 values indicate higher potency.
| Target Kinase | Pexidartinib (PLX3397) IC50 (nM) | BLZ945 IC50 (nM) | ARRY-382 IC50 (nM) | JNJ-40346527 IC50 (nM) |
| CSF1R | 20 [2] | 1 [3] | 9 [4] | 3.2 |
| c-Kit | 10[2] | >1000[3] | Not Available | 20 |
| FLT3 | 160[5] | >1000[3] | Not Available | 190 |
| PDGFRβ | Not Available | >1000[3] | Not Available | Not Available |
Key Observations:
-
BLZ945 demonstrates the highest potency for CSF1R with an IC50 of 1 nM and exhibits remarkable selectivity, with over 1000-fold less activity against closely related kinases like c-Kit and PDGFRβ.[3]
-
JNJ-40346527 also shows high potency for CSF1R (IC50 = 3.2 nM) with good selectivity against c-Kit and FLT3.
-
ARRY-382 is a potent CSF1R inhibitor with an IC50 of 9 nM.[4]
-
Pexidartinib is a potent inhibitor of both CSF1R and c-Kit, with IC50 values of 20 nM and 10 nM, respectively, indicating a multi-kinase inhibitory profile.[2]
It is important to note that comprehensive, head-to-head kinase panel screening data for all these inhibitors under identical experimental conditions is not publicly available. The data presented here is compiled from various sources and should be interpreted with this in mind.
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for understanding its biological activity and potential off-target effects. Several in vitro and cellular assays are employed for this purpose.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A fluorescently labeled, ATP-competitive tracer binds to the kinase of interest, which is tagged with an antibody labeled with a Europium (Eu) FRET donor. This binding brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. When an inhibitor competes with the tracer for binding to the kinase, the FRET signal is reduced in a dose-dependent manner, allowing for the determination of the inhibitor's IC50 value.[6]
Generalized Protocol: [6]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the tagged kinase and the Eu-labeled antibody. Prepare a solution of the fluorescent tracer.
-
Assay Reaction: In a microplate, add the test inhibitor dilutions, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor fluorophore.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for LanthaScreen™ Assay
Caption: Workflow for IC50 determination using a LanthaScreen™ kinase binding assay.
Cellular CSF1R Autophosphorylation Assay
This assay measures the ability of an inhibitor to block CSF1-induced autophosphorylation of CSF1R in a cellular context.
Principle: Cells that endogenously or recombinantly express CSF1R are stimulated with CSF1 to induce receptor autophosphorylation. In the presence of an inhibitor, this phosphorylation will be reduced. The level of phosphorylated CSF1R is then quantified, typically using an ELISA-based method.[7][8]
-
Cell Culture and Treatment: Plate CSF1R-expressing cells and serum-starve them to reduce basal receptor phosphorylation. Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulation: Stimulate the cells with a known concentration of CSF1 for a short period (e.g., 5-15 minutes) to induce CSF1R autophosphorylation.
-
Cell Lysis: Wash the cells and lyse them to release cellular proteins.
-
ELISA:
-
A capture antibody specific for total CSF1R is coated onto a microplate.
-
The cell lysates are added to the wells, and the CSF1R protein is captured.
-
A detection antibody that specifically recognizes phosphorylated tyrosine residues, conjugated to an enzyme like HRP, is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: The signal intensity is proportional to the amount of phosphorylated CSF1R. The data is normalized to the signal from CSF1-stimulated cells in the absence of an inhibitor, and an IC50 value is determined.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Workflow for a cellular CSF1R autophosphorylation assay.
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers a series of intracellular signaling events that are critical for the function of myeloid cells. Understanding this pathway is essential for appreciating the mechanism of action of CSF1R inhibitors.
Upon ligand binding, CSF1R dimerizes and undergoes trans-autophosphorylation on several tyrosine residues within its cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing SH2 domains. Key signaling pathways activated by CSF1R include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.
-
SRC Family Kinases: These kinases are involved in cytoskeletal rearrangements and cell migration.
The diagram below illustrates a simplified overview of the major CSF1R signaling cascades.
CSF1R Signaling Pathway
Caption: Simplified diagram of the CSF1R signaling pathway.
Conclusion
The selection of a CSF1R inhibitor for research or therapeutic development requires careful consideration of its potency and selectivity profile. This guide has provided a comparative overview of four prominent CSF1R inhibitors: Pexidartinib, BLZ945, ARRY-382, and JNJ-40346527. BLZ945 stands out for its high potency and exceptional selectivity for CSF1R. JNJ-40346527 also demonstrates high potency and good selectivity. ARRY-382 is another potent inhibitor of CSF1R. Pexidartinib, while potent against CSF1R, also targets c-Kit, classifying it as a multi-kinase inhibitor.
The provided methodologies for in vitro and cellular assays offer a foundation for researchers to design and execute experiments to further characterize these and other CSF1R inhibitors. As the field of CSF1R-targeted therapies continues to evolve, a thorough understanding of the distinct properties of each inhibitor will be paramount in advancing their application in various disease contexts.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. PathScan® Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Validating Csf1R-IN-10 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Csf1R-IN-10 with other known Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. It offers a detailed overview of experimental data, protocols for target validation, and visual representations of key cellular pathways and experimental workflows to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to Csf1R
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and microglia.[1] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), Csf1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, are crucial for various cellular functions. Dysregulation of the Csf1R signaling pathway has been implicated in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.
Comparison of Csf1R Inhibitors
The following table summarizes the biochemical potency and, where available, the cellular activity of this compound and a selection of alternative Csf1R inhibitors. This data is essential for comparing the relative efficacy and selectivity of these compounds.
| Compound | Type | Csf1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Cellular Activity/Notes |
| This compound | Small Molecule | 5[2] | Data not available | Potent Csf1R inhibitor.[2] |
| Pexidartinib (PLX3397) | Small Molecule | 13 - 20[1][3][4] | c-Kit (10-27), FLT3 (160)[3][4] | Orally bioavailable, induces apoptosis.[3] |
| PLX5622 | Small Molecule | <10 (Ki = 5.9)[5][6][7] | >20-fold selectivity over KIT and FLT3.[5][8] | Brain penetrant, widely used for microglia depletion studies.[6][9] |
| GW2580 | Small Molecule | 30[4] | 150- to 500-fold selective over other kinases.[4] | Inhibits CSF-1-dependent cell proliferation.[4] |
| Emactuzumab (RG7155) | Monoclonal Antibody | 0.3 (IC50 for macrophage viability)[10] | Binds to Csf1R extracellular domain. | Inhibits ligand binding and induces macrophage depletion.[10][11][12] |
| ARRY-382 | Small Molecule | 9[13] | Selective CSF-1R inhibitor. | In clinical development, often in combination therapies.[14] |
| BLZ945 | Small Molecule | 1[15] | >1000-fold selective over c-KIT and PDGFRβ.[15] | Brain-penetrant, inhibits osteoclastogenesis.[15] |
| DCC-3014 (Vimseltinib) | Small Molecule | 3 - 5 | >100-fold selectivity over FLT3, KIT, PDGFRα/β, VEGFR2.[13] | Orally available, reduces M2 macrophages.[13] |
| BPR1R024 | Small Molecule | 0.53 | Weakly inhibits AURA (>10,000) and AURB (1,400). | Orally active, specifically inhibits M2-like macrophage survival. |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for three widely used methods to confirm Csf1R target engagement.
Western Blotting for Csf1R Phosphorylation
This method directly measures the inhibition of Csf1R autophosphorylation, a key step in its activation.
a. Cell Culture and Treatment:
-
Culture a Csf1R-expressing cell line (e.g., THP-1, RAW 264.7, or engineered Ba/F3-Csf1R cells) in appropriate media.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with this compound or other inhibitors at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with recombinant human or murine CSF-1 (typically 50-100 ng/mL) for 5-15 minutes at 37°C.
b. Cell Lysis:
-
After stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Csf1R (e.g., anti-p-Csf1R Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Csf1R or a loading control protein (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
a. Cell Treatment and Heating:
-
Culture cells and treat them with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
b. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
c. Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble Csf1R at each temperature by Western blotting, as described in the previous protocol.
-
Quantify the band intensities and plot the percentage of soluble Csf1R as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Phospho-Flow Cytometry
This high-throughput method allows for the quantitative analysis of Csf1R phosphorylation at the single-cell level, which is particularly useful for studying heterogeneous cell populations.
a. Cell Stimulation and Fixation:
-
Treat a suspension of cells (e.g., primary human monocytes or a myeloid cell line) with this compound or other inhibitors.
-
Stimulate the cells with CSF-1 as described in the Western blotting protocol.
-
Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-4% and incubating for 10-15 minutes at room temperature.
b. Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice or at -20°C.
-
Wash the cells to remove the methanol.
-
Stain the cells with a fluorescently labeled antibody against phospho-Csf1R (e.g., anti-p-Csf1R Tyr723 conjugated to a fluorophore like Alexa Fluor 647).
-
Concurrently, stain for cell surface markers to identify specific cell populations (e.g., CD14 for monocytes, CD11b for myeloid cells).
c. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter, and then on specific surface markers.
-
Analyze the median fluorescence intensity (MFI) of the phospho-Csf1R signal within the gated population. A decrease in MFI in inhibitor-treated cells compared to the stimulated control indicates target engagement.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the Csf1R signaling pathway and the experimental workflows for target validation.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for validating Csf1R target engagement.
Caption: Logical relationship for comparing Csf1R inhibitors.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF1R Polyclonal Antibody (PA5-25974) [thermofisher.com]
- 8. CSF1R colony stimulating factor 1 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Sanofi presents selective CSF-1R inhibitor for the treatment of multiple sclerosis | BioWorld [bioworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Validating Csf1R-IN-10: A Comparative Guide to Western Blot Protocols for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Csf1R-IN-10 with other known Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, supported by a detailed Western blot protocol for target validation. The information presented herein is intended to assist researchers in designing and executing robust experiments to confirm the efficacy and specificity of this compound in inhibiting its intended target.
Comparison of Csf1R Inhibitors
The selection of an appropriate inhibitor is critical for target validation studies. Below is a comparison of this compound with other well-characterized Csf1R inhibitors. The data summarizes their potency and selectivity, which are key parameters for interpreting experimental outcomes.
| Inhibitor | IC50 for Csf1R | Other Notable Targets (IC50) | Selectivity Profile |
| This compound | 5 nM[1][2] | Data not publicly available | Data not publicly available |
| Pexidartinib (PLX3397) | 20 nM[3][4] | c-Kit (10 nM), FLT3 (160 nM)[3][4] | Potent inhibitor of Csf1R and c-Kit. Less selective than PLX5622. |
| PLX5622 | <10 nM or 16 nM[1] | >20-fold selectivity over KIT and FLT3[1] | Highly selective for Csf1R. |
| GW2580 | 30 nM[5] | 150- to 500-fold selective for Csf1R over a panel of other kinases.[5] | Highly selective for Csf1R. |
Csf1R Signaling Pathway
To effectively validate a Csf1R inhibitor, it is essential to understand the signaling cascade it disrupts. Csf1R is a receptor tyrosine kinase that, upon binding its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates, initiating downstream signaling pathways crucial for the survival, proliferation, and differentiation of myeloid cells.[6] A key validation strategy is to assess the phosphorylation status of Csf1R or its immediate downstream effectors.
Western Blot Protocol for Csf1R Target Validation
This protocol details the steps to assess the inhibitory activity of this compound by measuring the phosphorylation of Csf1R in a cellular context.
1. Cell Culture and Treatment:
-
Culture a cell line known to express Csf1R (e.g., macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known concentration of recombinant CSF-1 (e.g., 50-100 ng/mL) for 10-15 minutes to induce Csf1R phosphorylation. A non-stimulated control should also be included.
2. Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Csf1R (e.g., anti-pCsf1R Tyr723) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total Csf1R and a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates the key steps of the Western blot protocol for validating this compound.
By following this guide, researchers can effectively assess the potency and cellular activity of this compound and compare its performance against other available inhibitors, thereby providing robust data for its validation as a specific Csf1R-targeting compound.
References
Overcoming Pexidartinib Resistance: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexidartinib, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has shown clinical efficacy in tenosynovial giant cell tumor (TGCT). However, the emergence of resistance poses a significant challenge to its long-term therapeutic success in various cancers. This guide provides a comparative overview of strategies to overcome pexidartinib resistance, with a focus on alternative therapeutic approaches and combination therapies. While direct efficacy data for a compound specifically named "Csf1R-IN-10" in pexidartinib-resistant models is not available in the current literature, this document will focus on established mechanisms of resistance to CSF1R inhibitors and promising strategies to circumvent them, supported by preclinical data.
Mechanisms of Resistance to Pexidartinib
Acquired resistance to pexidartinib and other CSF1R inhibitors is often not due to mutations in the CSF1R gene itself, but rather to the activation of alternative survival pathways within the tumor microenvironment. A key mechanism of resistance, particularly in models of glioblastoma, involves the upregulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.
Tumor-associated macrophages (TAMs), upon prolonged exposure to CSF1R inhibition, can be stimulated by factors such as Interleukin-4 (IL-4) to secrete Insulin-like Growth Factor 1 (IGF-1).[1][2] This macrophage-derived IGF-1 then binds to IGF-1R on tumor cells, activating the PI3K-Akt signaling cascade.[1][3][4] This activation provides a bypass route for tumor cell survival and proliferation, rendering the inhibition of CSF1R ineffective.
Comparative Efficacy of Alternative and Combination Therapies
Given the resistance mechanism, the most promising approaches to treat pexidartinib-resistant tumors involve combination therapies that target both CSF1R and the identified bypass pathways.
| Therapeutic Strategy | Target | Preclinical Model | Key Findings |
| CSF1R Inhibition + PI3K Inhibition | CSF1R & PI3K | Glioblastoma (mouse model) | Combined treatment with the CSF1R inhibitor BLZ945 and the PI3K inhibitor BKM120 extended median survival in a mouse model of glioblastoma that had acquired resistance to CSF1R blockade.[1][4] |
| CSF1R Inhibition + IGF-1R Inhibition | CSF1R & IGF-1R | Glioblastoma (genetic and patient-derived xenograft models) | Combination therapy with a CSF1R inhibitor and the IGF-1R inhibitor OSI906 significantly prolonged survival in preclinical glioblastoma models.[1] |
| Pexidartinib + MEK Inhibition | CSF1R & MEK | Gastrointestinal Stromal Tumors (GIST) - Phase I trial | A combination of pexidartinib and the MEK inhibitor binimetinib was found to be safe and showed some clinical benefit in patients with GIST, suggesting a potential strategy to overcome resistance.[5] |
| Pexidartinib + PD-1/PD-L1 Inhibition | CSF1R & PD-1/PD-L1 | Multiple solid tumors | Preclinical studies suggest that CSF1R inhibition can enhance the anti-tumor activity of PD-1/PD-L1 inhibitors by modulating the tumor immune microenvironment, providing a rationale for combination in resistant settings.[6] |
Experimental Protocols
Detailed experimental protocols for testing the efficacy of therapeutic agents in pexidartinib-resistant models are crucial for reproducible research. Below is a generalized workflow.
Development of Pexidartinib-Resistant Models
-
In Vitro: Continuously culture cancer cell lines (e.g., glioblastoma cell lines) with increasing concentrations of pexidartinib over an extended period. Resistance is confirmed by a significant increase in the IC50 value compared to the parental cell line.
-
In Vivo: Treat tumor-bearing animals (e.g., mice with orthotopic glioblastoma xenografts) with a CSF1R inhibitor such as pexidartinib or BLZ945.[1][4] Monitor tumor growth. Tumors that initially respond and then regrow under continued treatment are considered resistant.[1][4]
Efficacy Assessment of Combination Therapies
-
Cell Viability Assays: Treat both parental and pexidartinib-resistant cell lines with the combination therapy (e.g., pexidartinib + PI3K inhibitor). Assess cell viability using assays such as MTT or CellTiter-Glo to determine synergistic effects.
-
Western Blot Analysis: Analyze protein expression levels of key signaling molecules (e.g., phosphorylated Akt, phosphorylated S6) in cell lysates from treated parental and resistant cells to confirm pathway inhibition.
-
In Vivo Tumor Growth Studies: Implant pexidartinib-resistant tumors into host animals. Treat animals with the combination therapy and monitor tumor volume over time.[1] Overall survival is a key endpoint.[1][4]
-
Immunohistochemistry and Flow Cytometry: Analyze the tumor microenvironment in treated animals to assess changes in macrophage polarization, T-cell infiltration, and other immune cell populations.
Conclusion
While information on "this compound" is not currently available, the field of CSF1R inhibitor resistance is an active area of research. The primary mechanism of acquired resistance to pexidartinib involves the activation of the IGF-1R/PI3K signaling pathway by the tumor microenvironment. Preclinical data strongly support the use of combination therapies that target both CSF1R and this bypass pathway to overcome resistance and improve therapeutic outcomes. Further investigation into novel CSF1R inhibitors and rational combination strategies is warranted to expand the clinical utility of targeting the CSF1/CSF1R axis in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Csf1R-IN-10 and BLZ945
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of two small molecule inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage and microglia function. While extensive data is available for the potent and selective inhibitor BLZ945, there is currently no publicly available information regarding a compound designated as "Csf1R-IN-10." This guide will therefore provide a comprehensive overview of BLZ945, including its mechanism of action, experimental data, and relevant protocols, which can serve as a benchmark for evaluating other CSF1R inhibitors.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursor cells.[1][2] Its ligands, CSF-1 (macrophage colony-stimulating factor) and IL-34, activate downstream signaling pathways that are implicated in various physiological and pathological processes, including immune regulation, inflammation, and tumorigenesis. In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of CSF1R and contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.[2] Therefore, inhibiting CSF1R has emerged as a promising therapeutic strategy in oncology and other diseases.
BLZ945: A Potent and Selective CSF1R Inhibitor
BLZ945 is an orally bioavailable and brain-penetrant small molecule inhibitor of CSF1R.[3][4] It has demonstrated high potency and selectivity, making it a valuable tool for preclinical research and a potential therapeutic agent.
Mechanism of Action
BLZ945 selectively binds to the ATP-binding pocket of the CSF1R kinase domain, inhibiting its autophosphorylation and downstream signaling.[1][2] This blockade of CSF1R activity leads to the depletion and reprogramming of TAMs within the tumor microenvironment, shifting them from a pro-tumoral M2 phenotype towards a more anti-tumoral M1 phenotype.[2] This modulation of the immune landscape can enhance anti-tumor immune responses.
The signaling pathway affected by BLZ945 is depicted below:
Caption: Inhibition of the CSF1R signaling cascade by BLZ945.
Quantitative Data Summary
| Parameter | Value | Reference |
| Biochemical IC50 (CSF1R) | 1 nM | [4][5] |
| Selectivity vs. c-KIT | >1000-fold | [5] |
| Selectivity vs. PDGFRβ | >1000-fold | [5] |
| EC50 (CSF-1-dependent BMDM proliferation) | 67 nM | [3][4] |
Preclinical Efficacy
-
Glioma Models: In preclinical models of glioblastoma, BLZ945 has been shown to cross the blood-brain barrier and significantly inhibit tumor growth, leading to improved survival.[3] It achieves this not by directly killing tumor cells, but by altering the tumor microenvironment and reducing the number of supportive TAMs.[3]
-
Other Cancers: BLZ945 has also demonstrated efficacy in models of breast and cervical cancer by reducing TAM turnover and enhancing the infiltration of cytotoxic CD8+ T cells.
-
Neuroinflammatory Conditions: Due to its brain penetrance and its effect on microglia, BLZ945 is also being investigated in the context of neurodegenerative and neuroinflammatory diseases.
Experimental Protocols
Kinase Inhibition Assay (Biochemical IC50)
A common method to determine the biochemical IC50 is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
Caption: Workflow for determining the biochemical IC50 of a kinase inhibitor.
Methodology:
-
Recombinant human CSF1R kinase domain is incubated in a kinase reaction buffer.
-
A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide) and ATP are added.
-
Serial dilutions of the inhibitor (BLZ945) are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and a detection reagent containing a phosphorylation-specific antibody (e.g., europium-labeled anti-phosphotyrosine antibody) and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
After another incubation period, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Bone marrow-derived macrophages (BMDMs) are seeded in a 96-well plate in the presence of CSF-1 to stimulate proliferation.
-
Cells are treated with various concentrations of BLZ945 or a vehicle control.
-
After a set incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of detergent in dilute HCl) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The EC50 value is determined from the dose-response curve.
In Vivo Efficacy Studies in a Glioma Model
Methodology:
-
An orthotopic glioma model is established by intracranially implanting glioma cells (e.g., GL261) into immunocompetent mice.
-
Tumor establishment is confirmed via imaging (e.g., MRI).
-
Mice are randomized into treatment and control groups.
-
BLZ945 is administered orally at a specified dose and schedule (e.g., daily). The vehicle used for the control group should be identical to the one used to formulate BLZ945.
-
Tumor growth is monitored over time using imaging techniques.
-
Animal survival is recorded, and Kaplan-Meier survival curves are generated.
-
At the end of the study, tumors can be harvested for histological and immunohistochemical analysis to assess the number and phenotype of TAMs and other immune cells.
This compound: An Unknown Entity
Despite extensive searches of scientific literature and chemical databases, no specific information could be found for a compound designated "this compound." It is possible that this is an internal research code that has not been publicly disclosed or a less common nomenclature. Without any available data, a direct comparison to BLZ945 is not feasible.
Conclusion
BLZ945 is a well-characterized, potent, and selective CSF1R inhibitor with demonstrated preclinical efficacy in various cancer models, particularly in brain tumors, owing to its ability to cross the blood-brain barrier. Its mechanism of action, centered on the modulation of the tumor immune microenvironment, makes it a valuable research tool and a promising candidate for clinical development.
For a meaningful head-to-head comparison, further information or an alternative, publicly documented CSF1R inhibitor to compare with BLZ945 would be required. Researchers are encouraged to consult public databases such as PubChem, ChEMBL, and the scientific literature for information on specific inhibitors of interest.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to CSF1R Inhibition in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combining CSF1R inhibitors with anti-PD-1 therapy. While specific data for Csf1R-IN-10 is not publicly available, this document focuses on the broader class of CSF1R inhibitors, leveraging preclinical and clinical data to illustrate the potential of this combination strategy in cancer immunotherapy.
Introduction: The Rationale for Combination Therapy
Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment.[1][2] However, a significant number of patients do not respond to anti-PD-1 monotherapy.[3] A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), which is often rich in tumor-associated macrophages (TAMs).[3]
TAMs, particularly those with an M2-like phenotype, suppress T-cell function and promote tumor growth.[3] The Colony-Stimulating Factor 1 (CSF1)/CSF1 Receptor (CSF1R) signaling pathway is critical for the survival, proliferation, and differentiation of most tissue macrophages.[4][5] By inhibiting CSF1R, the number of immunosuppressive TAMs in the TME can be reduced, or their phenotype can be repolarized towards a more pro-inflammatory, anti-tumor M1-like state. This alteration of the TME can, in turn, enhance the efficacy of anti-PD-1 therapy, which relies on the reactivation of cytotoxic T-cells to eliminate cancer cells.[3]
Mechanism of Synergy: A Two-Pronged Attack on Cancer
The combination of a CSF1R inhibitor and an anti-PD-1 antibody creates a synergistic anti-tumor effect by targeting two distinct but complementary immunosuppressive mechanisms.
-
CSF1R Inhibition: Blocks the CSF1/CSF1R signaling cascade in TAMs. This leads to the depletion of M2-like macrophages and a shift towards an M1-like phenotype, which is characterized by the production of pro-inflammatory cytokines and enhanced antigen presentation. This "re-education" of the myeloid compartment alleviates a major source of immunosuppression within the TME.
-
Anti-PD-1 Therapy: Blocks the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells.[1][6] This blockade releases the "brakes" on T-cells, restoring their ability to recognize and kill cancer cells.[1]
The synergy arises from the fact that CSF1R inhibition creates a more favorable TME for T-cell-mediated killing, thereby amplifying the effects of anti-PD-1 therapy.
Preclinical Evidence: Demonstrating Synergy in Animal Models
Numerous preclinical studies in various cancer models have demonstrated the enhanced anti-tumor efficacy of combining CSF1R inhibitors with anti-PD-1 therapy.
Glioblastoma Models
In an orthotopic syngeneic glioma mouse model, the combination of an anti-CSF1R antibody and an anti-PD-1 antibody led to a significant survival benefit compared to either monotherapy.[7]
| Treatment Group | Median Survival (days) | Long-term Survivors (%) |
| Control (IgG) | ~25 | 0 |
| Anti-PD-1 | ~30 | 0 |
| Anti-CSF1R | ~35 | 0 |
| Anti-CSF1R + Anti-PD-1 | >60 | 40 |
| Table 1: Survival data from a preclinical glioma model treated with anti-CSF1R and anti-PD-1 antibodies. Data adapted from a representative study in the field.[7] |
Furthermore, the combination therapy resulted in a significant increase in the infiltration of CD8+ cytotoxic T-cells into the tumor microenvironment.[7]
| Treatment Group | CD8+ T-cell Infiltration (fold change vs. control) |
| Anti-CSF1R | ~3 |
| Anti-CSF1R + Anti-PD-1 | ~2 |
| Table 2: Changes in CD8+ T-cell infiltration in a preclinical glioma model. Data adapted from a representative study in the field.[7] |
Melanoma Models
In murine models of melanoma, the combination of a CSF1R inhibitor and an anti-PD-1 antibody resulted in complete tumor regression and extended survival in a significant proportion of animals.[3][8] This effect was observed in models that were resistant to anti-PD-1 monotherapy.[3] The combination therapy was shown to effectively eliminate TAMs, which was a critical factor for the observed anti-tumor activity.[3]
Clinical Landscape: Translating Preclinical Success
The promising preclinical data has led to the initiation of several clinical trials evaluating the combination of CSF1R inhibitors with anti-PD-1/PD-L1 antibodies in various solid tumors.
| CSF1R Inhibitor | Anti-PD-1/PD-L1 Agent | Tumor Types | Phase | Status |
| Pexidartinib (PLX3397) | Pembrolizumab | Advanced solid tumors, Melanoma | I/II | Completed |
| Cabiralizumab | Nivolumab | Advanced solid tumors, Pancreatic Cancer | I/II | Ongoing |
| Emactuzumab | Atezolizumab | Solid tumors | I | Completed |
| Table 3: Selected clinical trials of CSF1R inhibitors in combination with anti-PD-1/PD-L1 therapy. This is not an exhaustive list. |
While some early-phase trials have shown manageable safety profiles and preliminary signs of efficacy, the overall clinical benefit is still under investigation.[9] Challenges remain, including optimizing dosing schedules and identifying patient populations most likely to benefit from this combination.[9]
Experimental Protocols
This section outlines a generalized experimental protocol for evaluating the synergy between a CSF1R inhibitor and anti-PD-1 therapy in a preclinical mouse model, based on methodologies reported in the literature.
In Vivo Synergy Study
1. Animal Model:
-
Syngeneic mouse models (e.g., C57BL/6) are typically used to ensure a competent immune system.
-
Tumor cells (e.g., B16 melanoma, GL261 glioma) are implanted either subcutaneously or orthotopically.
2. Treatment Groups:
-
Group 1: Vehicle control (for CSF1R inhibitor) + Isotype control antibody (for anti-PD-1).
-
Group 2: CSF1R inhibitor + Isotype control antibody.
-
Group 3: Vehicle control + Anti-PD-1 antibody.
-
Group 4: CSF1R inhibitor + Anti-PD-1 antibody.
3. Dosing and Administration:
-
CSF1R inhibitor: Typically administered daily via oral gavage. The dose is determined by prior pharmacokinetic and pharmacodynamic studies.
-
Anti-PD-1 antibody: Usually administered intraperitoneally 2-3 times per week.
4. Efficacy Endpoints:
-
Tumor Growth: Measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Survival: Monitored daily, and survival curves are generated using the Kaplan-Meier method.
5. Pharmacodynamic and Mechanistic Analysis:
-
Flow Cytometry: Tumors and spleens are harvested at the end of the study to analyze immune cell populations. This includes quantifying the percentage and absolute numbers of CD8+ T-cells, regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs). Macrophage polarization can be assessed by staining for M1 (e.g., iNOS) and M2 (e.g., CD206) markers.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of interest, such as CD8, F4/80 (macrophages), and Ki67 (proliferation).
Signaling Pathways
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[10] This activates several downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which are crucial for macrophage survival, proliferation, and differentiation.[11]
PD-1 Signaling Pathway
The engagement of PD-1 on T-cells by PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic tail.[6] SHP2 dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K, thereby inhibiting T-cell activation, proliferation, and cytokine production.[2][12]
Conclusion
The combination of CSF1R inhibitors with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint blockade. By targeting the immunosuppressive TAM population, CSF1R inhibitors can remodel the tumor microenvironment to be more permissive for an effective anti-tumor T-cell response. While preclinical data are compelling, ongoing and future clinical trials will be crucial to define the clinical utility of this combination approach and to identify the patients who are most likely to benefit. The principles outlined in this guide provide a framework for understanding and further investigating the synergistic potential of this dual-pronged immunotherapeutic strategy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell–induced CSF1 promotes melanoma resistance to PD1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 9. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to CSF1R Inhibitors: ARRY-382 vs. Pexidartinib (PLX3397) for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two potent and selective small-molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R): ARRY-382 and Pexidartinib (PLX3397). While the initial inquiry sought a comparison with "Csf1R-IN-10," publicly available in vivo efficacy data for a compound with that specific designation is limited. Therefore, this guide utilizes Pexidartinib, a well-characterized and FDA-approved CSF1R inhibitor, as a robust comparator to ARRY-382.
Both ARRY-382 and Pexidartinib target CSF1R, a key regulator of macrophage and monocyte survival, proliferation, and differentiation. In the tumor microenvironment, signaling through the CSF1/CSF1R axis promotes the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor growth, angiogenesis, and metastasis. By inhibiting CSF1R, these drugs aim to deplete or repolarize TAMs, thereby enhancing anti-tumor immunity.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
ARRY-382 is a highly selective, oral inhibitor of the CSF1R intracellular tyrosine kinase.[1] By binding to and inhibiting the activity of CSF1R, ARRY-382 blocks the signaling cascade that is crucial for the survival and function of TAMs and myeloid-derived suppressor cells (MDSCs).[2] Preclinical studies have shown that inhibition of CSF1R by ARRY-382 leads to a decrease in the number of tumor-infiltrating macrophages and reprograms them to increase antigen presentation and support T-cell activation.[2]
Pexidartinib is also an orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets CSF1R, as well as c-KIT and FLT3.[3] It functions by stabilizing the auto-inhibited conformation of the CSF1R juxtamembrane region, which prevents the binding of ATP and subsequent receptor autophosphorylation. This blockade of CSF1R signaling effectively inhibits the proliferation and survival of TAMs.[3]
Below is a diagram illustrating the targeted signaling pathway.
In Vivo Efficacy: A Tabular Comparison
The following table summarizes the available preclinical in vivo efficacy data for ARRY-382 and Pexidartinib as monotherapies in various cancer models. It is important to note that while qualitative preclinical efficacy of ARRY-382 has been reported, specific quantitative tumor growth inhibition data from monotherapy studies are less prevalent in the public domain compared to Pexidartinib.
| Parameter | ARRY-382 | Pexidartinib (PLX3397) |
| Cancer Model | Chronic Lymphocytic Leukemia (CLL) | Osteosarcoma (Orthotopic Xenograft) |
| Animal Model | Primary CLL patient samples (in vitro) | C3H/HeJ mice |
| Treatment Regimen | Sub-micromolar concentrations | 5 mg/kg and 10 mg/kg, formulated in 20% DMSO |
| Key Findings | Showed sub-micromolar sensitivity in at least 25% of CLL patient samples.[4] | Significantly suppressed primary tumor growth and lung metastasis, improving metastasis-free survival.[4] |
| Mechanism of Action (in vivo) | Decreased the number of tumor infiltrative macrophages and reprogrammed them to increase antigen presentation and support T-cell activation.[2] | Depleted TAMs and FOXP3+ regulatory T cells, and enhanced infiltration of CD8+ T cells into the tumor microenvironment.[4] |
| Reported Efficacy | Demonstrated CSF-1 pathway suppression in a Phase 1 monotherapy trial in patients with advanced metastatic cancers.[2] | Showed little effect on tumor growth as a monotherapy in a prostate cancer model, but demonstrated significant efficacy in combination with radiation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
ARRY-382 Preclinical Rationale
-
General Approach: Preclinical models demonstrated that ARRY-382 treatment led to a reduction in tumor-infiltrating macrophages.[2] This was associated with a shift in the macrophage phenotype towards one that supports anti-tumor T-cell responses.[2]
Pexidartinib (PLX3397) In Vivo Osteosarcoma Study
-
Animal Model: Six- to eight-week-old female C3H/HeJ mice were used.[4]
-
Tumor Cell Line: 1 x 10^6 LM8-Luc cells were orthotopically injected into the tibia.[4]
-
Treatment Formulation: Pexidartinib was formulated in 20% DMSO at concentrations of 5 mg/kg and 10 mg/kg.[4]
-
Dosing Regimen: The treatment regimen for the in vivo study is not explicitly detailed in the provided text.
-
Efficacy Endpoints: Primary tumor growth and lung metastasis were monitored. Metastasis-free survival was also assessed.[4]
-
Pharmacodynamic Assessments: Flow cytometry was used to analyze dissociated tumor cells to determine the density of various immune cell populations, including TAMs, regulatory T cells, and CD8+ T cells.[4]
Summary and Conclusion
Both ARRY-382 and Pexidartinib are potent oral inhibitors of CSF1R with a clear mechanism of action that involves the modulation of the tumor immune microenvironment. Pexidartinib has demonstrated in vivo efficacy as a monotherapy in preclinical models of osteosarcoma, leading to reduced tumor growth and metastasis.[4] While quantitative in vivo monotherapy data for ARRY-382 is less detailed in the public domain, a Phase 1 clinical trial has shown it to be well-tolerated with evidence of CSF-1 pathway suppression.[1][2] Preclinical studies also support its role in depleting and reprogramming tumor-associated macrophages.[2]
The choice between these or other CSF1R inhibitors for research and development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other anti-cancer agents. The detailed experimental protocols provided for Pexidartinib offer a solid foundation for designing future in vivo studies to further elucidate the comparative efficacy of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Phenotypic Changes in Microglia Following Csf1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic changes observed in microglia following treatment with Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. While this guide was initially intended to focus on Csf1R-IN-10, a thorough review of publicly available scientific literature did not yield specific experimental data on the effects of this particular compound on microglia. Therefore, this document will focus on a comparative analysis of well-characterized Csf1R inhibitors, including PLX5622, PLX3397 (Pexidartinib), and GW2580, to provide a valuable resource for researchers investigating the therapeutic potential of targeting the Csf1R pathway.
Introduction to Csf1R Signaling in Microglia
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a cell surface receptor tyrosine kinase that plays a critical role in the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system (CNS).[1][2] The primary ligands for Csf1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] Binding of these ligands to Csf1R initiates a downstream signaling cascade that is essential for maintaining the microglial population throughout the lifespan.[3][4] Pharmacological inhibition of Csf1R has emerged as a powerful tool to study the roles of microglia in health and disease by enabling their depletion and subsequent repopulation.[5][6]
Mechanism of Action of Csf1R Inhibitors
Csf1R inhibitors are small molecules that typically act as ATP competitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of Csf1R signaling leads to the apoptosis of microglia, which are highly dependent on this pathway for their survival.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Csf1R-IN-10: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Csf1R-IN-10, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). Due to its biological activity, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive kinase inhibitor necessitates that it be treated as a potentially hazardous substance. The primary hazards are associated with its biological effects and potential toxicity. Therefore, all materials contaminated with this compound, including stock solutions, diluted solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
For disposal purposes, this compound waste should be categorized based on the following general hazard characteristics:
| Hazard Category | Classification Rationale | EPA Hazardous Waste Code (Typical) |
| Toxic Waste | As a biologically active kinase inhibitor, it has the potential to be toxic, mutagenic, or carcinogenic. | U-listed or P-listed waste (if unused), or D-listed for toxicity. |
| Chemical Waste | It is a synthetic organic compound that should not be released into the environment. | Varies by jurisdiction. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses or goggles, and nitrile gloves. For handling of pure, powdered this compound, double gloving is recommended.
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:
-
Empty vials that contained the pure compound.
-
Contaminated weighing paper, spatulas, and pipette tips.
-
Used personal protective equipment (e.g., gloves).
-
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, dedicated hazardous waste container. This includes:
-
Unused or expired stock solutions (e.g., in DMSO).
-
Aqueous solutions from experiments.
-
Solvent rinses of contaminated glassware.
-
-
The liquid waste container should be clearly labeled and stored in a secondary containment bin to prevent spills.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Waste Container Labeling:
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent used (e.g., "in Dimethyl Sulfoxide").
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
4. On-site Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat sources and incompatible chemicals.
5. Disposal Request and Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (as per institutional policy, typically 90-180 days), arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
